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  • Product: 2-acetylcyclohexane-1-carboxylic Acid
  • CAS: 148029-00-9

Core Science & Biosynthesis

Foundational

chemical properties of 2-acetylcyclohexane-1-carboxylic acid

Comprehensive Technical Guide on the Chemical Properties and Applications of 2-Acetylcyclohexane-1-carboxylic Acid Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, bifunctional cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on the Chemical Properties and Applications of 2-Acetylcyclohexane-1-carboxylic Acid

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, bifunctional cycloalkanes serve as critical scaffolds for complex drug architectures. 2-Acetylcyclohexane-1-carboxylic acid is a highly versatile, saturated cyclic compound featuring both a reactive methyl ketone and a carboxylic acid moiety. This technical whitepaper dissects its physicochemical profiling, crystallographic behavior, synthetic methodologies, and downstream applications in drug development, providing a self-validating framework for researchers and chemical engineers.

Molecular Architecture & Physicochemical Profiling

Understanding the baseline physico is essential for predicting its pharmacokinetic behavior (such as membrane permeability) and its reactivity in synthetic workflows[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 2-acetylcyclohexane-1-carboxylic acid
CAS Number 148029-00-9
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
Topological Polar Surface Area (TPSA) 54.4 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2
Crystallographic Logic and Hydrogen Bonding

The stereochemistry of this compound heavily dictates its solid-state behavior. In the trans-(+/-)-2-acetylcyclohexanecarboxylic acid isomer, the spatial arrangement prevents the formation of an internal lactol—a common degradation or isomerization pathway in carboxy ketones.

Crystallographic studies reveal that the intramolecular dihedral angle between the carboxyl and ketone planes is 74.8°[2]. This specific geometry places the nucleophilic hydroxyl oxygen outside of the Bürgi-Dunitz trajectory required to attack the carbonyl carbon. Consequently, there is zero intramolecular interaction between the two functional groups[3]. Instead, the compound stabilizes itself in the solid state via centrosymmetric carboxyl dimerization across the ab and ac faces of the crystal lattice, characterized by a tight O···O distance of 2.668 Å and an O-H···O angle of 173°[2],[3].

H_Bonding A trans-2-Acetylcyclohexane- 1-carboxylic acid B Intramolecular Dynamics (Dihedral Angle: 74.8°) A->B D Intermolecular Dynamics A->D C No Internal Carboxyl- Acetyl Interaction B->C Prevents lactol formation E Centrosymmetric Carboxyl Dimerization (O···O=2.668 Å) D->E Solid-state stabilization

Fig 1: Structural conformation and hydrogen-bonding logic of the trans-isomer.

Synthetic Methodologies & Mechanistic Causality

The synthesis of 2-acetylcyclohexane-1-carboxylic acid requires the full saturation of an aromatic precursor (2-acetylbenzoic acid) without compromising the reducible ketone moiety.

Protocol: Selective Catalytic Hydrogenation of 2-Acetylbenzoic Acid
  • Objective: To fully saturate the aromatic ring while strictly preserving the reducible acetyl moiety.

  • Causality of Experimental Choice: Standard palladium on carbon (Pd/C) or platinum dioxide (PtO₂) often leads to competitive over-reduction of the ketone to a secondary alcohol. By utilizing Rhodium on Alumina (Rh/Al₂O₃), we exploit rhodium's lower activation energy for arene coordination. This allows for complete ring saturation at moderate hydrogen pressures without reducing the C=O bond.

Self-Validating Step-by-Step Workflow:

  • Substrate Preparation: Dissolve 10.0 g of 2-acetylbenzoic acid in 100 mL of anhydrous ethanol.

    • Causality: Ethanol provides optimal solubility for the precursor while acting as a mild proton donor to stabilize the transition state on the catalyst surface.

  • Catalyst Loading: Add 1.0 g of 5% Rh/Al₂O₃ (10 wt% relative to the substrate). Purge the Parr reactor vessel three times with N₂, followed by three purges with H₂ to ensure an oxygen-free environment.

  • Pressurization & Reaction: Pressurize the reactor to 50 psi H₂ and stir vigorously at 25°C for 12 hours.

    • Causality: Maintaining strict room temperature prevents the thermal over-reduction of the ketone that occurs at elevated temperatures.

  • Validation Checkpoint (In-Process): Extract a 0.5 mL aliquot, filter, and analyze via FT-IR.

    • Self-Validation: The reaction is deemed successful when the aromatic C=C stretches (1600, 1580 cm⁻¹) disappear, but the distinct ketone C=O stretch (1710 cm⁻¹) remains robust. If a broad O-H stretch appears near 3300 cm⁻¹ (distinct from the acid dimer stretch), over-reduction to the alcohol has occurred, indicating a failure in temperature or pressure control.

  • Workup & Crystallization: Filter the mixture through a Celite pad to remove the heterogeneous catalyst. Concentrate the filtrate in vacuo. Recrystallize the crude residue from a 1:3 mixture of ethyl acetate and hexanes to isolate the trans-isomer.

Reactivity and Application in Drug Development

In medicinal chemistry, 2-acetylcyclohexane-1-carboxylic acid is a highly prized intermediate. Its dual functionality allows for orthogonal synthetic modifications.

A primary application of this compound is its use as a precursor for mechanism-based (suicide) inhibitors targeting cholesterol esterase[4]. By subjecting the acetyl group to alpha-halogenation (using X₂ under acidic conditions), the compound is converted into a halomethyl ketone[4]. This halomethyl ketone acts as a reactive electrophile. When the enzyme's active-site serine or cysteine residue attacks the carbonyl carbon, the halogen acts as a leaving group, resulting in irreversible covalent alkylation of the enzyme. Simultaneously, the carboxylic acid acts as a versatile handle for amide coupling, allowing medicinal chemists to attach various lipophilic or hydrophilic amines to fine-tune the drug's overall logP and oral bioavailability.

Synthesis Precursor 2-Acetylbenzoic Acid Catalyst Rh/Al2O3 + H2 (50 psi) Precursor->Catalyst Selective Arene Reduction Target 2-Acetylcyclohexane- 1-carboxylic acid Catalyst->Target Preserves Ketone Branch1 Alpha-Halogenation (X2) Target->Branch1 Acetyl Reactivity Branch2 Amide Coupling Target->Branch2 Carboxyl Reactivity Prod1 Enzyme Inhibitor Precursors Branch1->Prod1 Prod2 Pharmacokinetic Tuning Branch2->Prod2

Fig 2: Synthetic pathway and downstream drug development applications.

References

  • Newman, J. M., Thompson, H. W., & Lalancette, R. A. (2002). "trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids". IUCr Journals. [Link]

  • National Center for Biotechnology Information. (2025). "2-acetylcyclohexane-1-carboxylic Acid | C9H14O3 | CID 5238448". PubChem. [Link]

  • Newman, J. M., Thompson, H. W., & Lalancette, R. A. (2002). "trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids". PubMed. [Link]

  • Mjalli, A. M. M., et al. (1999). "US5942631A - Inhibitors of cholesterol esterase".

Sources

Exploratory

Molecular Architecture and Synthetic Utility of 2-Acetylcyclohexane-1-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 2-Acetylcyclohexane-1-carboxylic acid is a bifunctional alicyclic compound characterized by the presence of both a carboxylic acid and a methyl ketone moiety on a cyclohexane scaffold. This unique struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Acetylcyclohexane-1-carboxylic acid is a bifunctional alicyclic compound characterized by the presence of both a carboxylic acid and a methyl ketone moiety on a cyclohexane scaffold. This unique structural motif makes it a highly valuable intermediate in organic synthesis and medicinal chemistry, particularly in the development of complex pharmacophores such as cholesterol esterase inhibitors. This whitepaper provides an in-depth analysis of its stereochemistry, solid-state crystallographic behavior, physicochemical properties, and field-proven synthetic workflows.

Stereochemistry and Molecular Conformation

The molecular architecture of 2-acetylcyclohexane-1-carboxylic acid (C9H14O3) features two adjacent chiral centers at the C1 and C2 positions of the cyclohexane ring[1]. This substitution pattern generates four distinct stereoisomers: two enantiomeric pairs representing the cis configurations ((1R,2S) and (1S,2R)) and the trans configurations ((1R,2R) and (1S,2S)).

Crystallographic Behavior of the Trans Isomer

In the solid state, the trans isomer (specifically (±)-trans-2-acetylcyclohexanecarboxylic acid) adopts a highly specific diequatorial conformation to minimize 1,3-diaxial steric strain. Crystallographic analyses reveal that the intramolecular dihedral angle between the carboxyl and ketone planes is strictly maintained at 74.8°[2].

Crucially, unlike many structurally similar aromatic analogs (such as 2-acetylbenzoic acid) which readily undergo intramolecular cyclization to form lactols, trans-2-acetylcyclohexanecarboxylic acid exhibits no intramolecular hydrogen bonding between its carboxyl and acetyl groups[2]. Instead, the molecules self-assemble into centrosymmetric carboxyl dimers across the ab and ac faces of the crystal lattice. This dimerization is characterized by an intermolecular O···O distance of 2.668 Å and an O-H···O bond angle of 173°[2][3]. Furthermore, while the carboxyl group remains highly ordered within the lattice, the acetyl methyl group exhibits significant rotational disordering[2][3].

G A 2-Acetylcyclohexane-1-carboxylic Acid (C1, C2 Chiral Centers) B Cis Isomers (1R,2S) & (1S,2R) A->B Syn Configuration C Trans Isomers (1R,2R) & (1S,2S) A->C Anti Configuration D Axial-Equatorial Conformation (High Steric Strain) B->D Conformational Locking E Diequatorial Conformation (Thermodynamically Favored) C->E Ring Flip Optimization F Centrosymmetric Carboxyl Dimerization (O...O = 2.668 Å) E->F Intermolecular H-bonding G No Intramolecular H-Bonding (Dihedral Angle 74.8°) E->G Structural Constraint

Fig 1. Stereochemical divergence and crystallographic behavior of the trans isomer.

Physicochemical Properties

Understanding the quantitative physicochemical parameters of 2-acetylcyclohexane-1-carboxylic acid is critical for predicting its solubility, reactivity, and pharmacokinetic profile during drug development. The data below summarizes the computed properties of the compound.

Table 1: Key Physicochemical Data

PropertyValueReference / Source
Molecular Formula C9H14O3PubChem[1]
Molecular Weight 170.21 g/mol PubChem[1]
Monoisotopic Mass 170.094 DaPubChem[1]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 3PubChem[4]
Rotatable Bonds 2PubChem[4]
Topological Polar Surface Area 54.4 ŲPubChem[1]
XLogP3-AA 1.7PubChem[4]

Synthetic Utility and Experimental Workflows

2-Acetylcyclohexanecarboxylic acid is frequently utilized as an advanced precursor in organic synthesis. A prominent application is its conversion into halo keto acid intermediates, which are subsequently used to synthesize potent inhibitors of cholesterol esterase[5][6]. The enolizable alpha-carbon of the acetyl group provides a regioselective handle for functionalization.

Protocol: Regioselective Alpha-Bromination

The following methodology details the self-validating synthesis of the alpha-bromo keto acid intermediate. The protocol is designed to suppress unwanted ring-bromination and strictly favor the kinetic enolization of the methyl ketone.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of 2-acetylcyclohexanecarboxylic acid in an anhydrous, inert solvent system (e.g., chloroform or dichloromethane).

    • Causality: Non-polar, aprotic solvents prevent the solvolysis of the halogenating agent and stabilize the transient bromonium ion intermediate.

  • Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath under an inert atmosphere (N2 or Ar).

    • Causality: Lowering the thermal energy suppresses radical-mediated side reactions and ensures that the bromination proceeds strictly via the ionic enol mechanism.

  • Halogenation: Add 1.05 equivalents of molecular bromine (Br2) dropwise over a period of 30 minutes. A catalytic amount of hydrobromic acid (HBr) may be added to initiate enolization.

    • Causality: Dropwise addition prevents localized heating and mitigates the risk of over-bromination (yielding di- or tri-brominated byproducts) at the alpha-methyl group[6][7].

  • Reaction Monitoring (Self-Validation): Monitor the reaction progression via TLC and ^1^H-NMR.

    • Causality: The disappearance of the sharp acetyl methyl singlet (typically at ~2.1 ppm) and the concomitant appearance of a downfield methylene singlet (~3.9 ppm) provides immediate, self-validating proof of the alpha-bromo ketone formation[5].

  • Quenching and Workup: Quench the reaction mixture with saturated aqueous sodium thiosulfate (Na2S2O3). Extract the organic layer, wash sequentially with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Causality: The thiosulfate wash safely reduces any unreacted, hazardous Br2 into benign bromide salts.

  • Purification: Purify the crude product via silica gel flash chromatography or recrystallization to yield the pure halo keto acid intermediate[6][8].

Workflow Step1 Step 1: Substrate Prep Dissolve in anhydrous CHCl3 (Prevents solvolysis) Step2 Step 2: Thermal Control Cool to 0-5 °C (Suppresses radical side-reactions) Step1->Step2 Step3 Step 3: Halogenation Dropwise Br2 addition (Prevents over-bromination) Step2->Step3 Step4 Step 4: NMR Validation Shift from ~2.1 ppm to ~3.9 ppm (Confirms α-bromo ketone) Step3->Step4 Step5 Step 5: Quench & Isolate Na2S2O3 wash & extraction (Neutralizes excess Br2) Step4->Step5

Fig 2. Self-validating experimental workflow for the regioselective alpha-bromination.

References

  • 2-acetylcyclohexane-1-carboxylic Acid | C9H14O3 | CID 5238448 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids Source: Acta Crystallographica Section C (PubMed / IUCr) URL:[Link]

  • 2-Acetylcyclohexane-1-carboxylate | C9H13O3- | CID 21114092 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • US5942631A - Inhibitors of cholesterol esterase Source: Google Patents URL

Sources

Foundational

safety data sheet SDS highlights for 2-acetylcyclohexane-1-carboxylic acid

Title: Technical Whitepaper: Safety, Handling, and Physicochemical Profiling of 2-Acetylcyclohexane-1-carboxylic Acid Executive Summary In the landscape of modern drug discovery and complex organic synthesis, bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Safety, Handling, and Physicochemical Profiling of 2-Acetylcyclohexane-1-carboxylic Acid

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, bifunctional alicyclic compounds serve as critical building blocks. 2-acetylcyclohexane-1-carboxylic acid (CAS 148029-00-9) is one such intermediate, characterized by the presence of both an acetyl ketone and a carboxylic acid moiety on a lipophilic cyclohexane scaffold. While highly valuable for synthetic applications, this structural duality presents unique occupational hazards.

This whitepaper provides an in-depth analysis of the Safety Data Sheet (SDS) highlights for 2-acetylcyclohexane-1-carboxylic acid. Moving beyond standard regulatory boilerplate, this guide synthesizes physicochemical data with toxicological mechanisms to establish self-validating, field-proven handling protocols tailored for researchers and drug development professionals.

Physicochemical Profiling & Structural Implications

To accurately assess the risks associated with a chemical, one must first understand how its molecular architecture dictates its physical behavior. The table below summarizes the core quantitative data for 2-acetylcyclohexane-1-carboxylic acid[1].

PropertyValueStructural Causality & Implication
IUPAC Name 2-acetylcyclohexane-1-carboxylic acidDefines the bifunctional nature (ketone + acid) on an alicyclic ring.
CAS Number 148029-00-9Unique identifier for inventory and regulatory tracking[2].
Molecular Formula C9H14O3Indicates a highly organic, moderately oxygenated structure[1].
Molecular Weight 170.21 g/mol Low molecular weight facilitates volatility and potential aerosolization[1].
Topological Polar Surface Area 54.4 ŲModerate TPSA suggests significant membrane permeability[1].
Formal Charge 0Neutral state enhances lipophilicity and dermal penetration prior to dissociation[1].

Mechanistic Insight: The hazard profile of this compound is directly driven by its structure. The cyclohexane ring is non-polar and lipophilic, acting as a permeation enhancer that allows the molecule to easily partition into the lipid-rich stratum corneum of the skin. Once the molecule breaches the biological barrier, the hydrophilic carboxylic acid group dissociates. This localized release of protons (H⁺) lowers the tissue pH, leading to the denaturation of structural proteins (such as keratin) and triggering an inflammatory cascade.

Toxicological Mechanisms & GHS Classification

Based on the behavior of analogous substituted cycloaliphatic carboxylic acids, 2-acetylcyclohexane-1-carboxylic acid falls under stringent Global Harmonized System (GHS) classifications[3],[4].

  • Skin Irritation (Category 2, H315): Causes significant dermal irritation. The lipophilicity of the cyclohexane ring bypasses the skin's natural moisture barrier, delivering the acidic moiety directly to living epidermal cells[4].

  • Serious Eye Irritation (Category 2A, H319): Direct ocular contact results in a rapid, localized pH drop in the tear film, leading to severe corneal epithelial damage and potential scarring[3].

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335): Inhalation of dust or aerosols irritates the mucosal lining of the respiratory tract, causing coughing and shortness of breath[3].

G Exposure Chemical Exposure (Skin/Eye/Inhalation) LipidPenetration Lipid Bilayer Penetration (Facilitated by Cyclohexane Ring) Exposure->LipidPenetration Acidification Localized pH Drop (Carboxylic Acid Dissociation) LipidPenetration->Acidification ProteinDenat Protein Denaturation & Cellular Stress Acidification->ProteinDenat Inflammation Cytokine Release & Inflammatory Response ProteinDenat->Inflammation Symptoms Clinical Symptoms (Erythema, Edema, Pain) Inflammation->Symptoms

Fig 1. Mechanistic pathway of cellular stress and irritation induced by the compound.

Self-Validating Handling & Exposure Control Protocols

Standard operating procedures often fail because they lack built-in verification. A self-validating protocol ensures that each safety measure is actively confirmed before proceeding to the next step.

Step-by-Step Methodology: Safe Handling and Material Transfer
  • Pre-Task Engineering Control Validation:

    • Action: Activate the chemical fume hood and verify the face velocity.

    • Validation: Check the digital airflow monitor. The protocol is only validated if the flow is actively reading between 80–120 feet per minute (fpm). Do not proceed if the alarm is triggered.

  • Strategic PPE Donning:

    • Action: Don a flame-resistant lab coat, full-coverage chemical splash goggles, and double-layered nitrile gloves (minimum 5 mil thickness).

    • Causality: Nitrile is specifically selected over latex. The lipophilic cyclohexane moiety can degrade natural rubber latex, compromising the barrier. Nitrile provides superior chemical resistance to organic acids.

  • Material Transfer:

    • Action: Use an anti-static weighing spatula. Keep the source container and the receiving vessel within 6 inches of each other, at least 6 inches behind the hood sash.

    • Validation: Visually confirm that no particulate dust or aerosol escapes the immediate transfer zone.

  • Post-Transfer Decontamination:

    • Action: Wipe down the analytical balance and hood surface with a 5% sodium bicarbonate (NaHCO₃) solution, followed by deionized water.

    • Causality: The weak base proactively neutralizes any microscopic acidic residue, preventing cross-contamination and protecting subsequent operators from unnoticed dermal exposure.

Emergency Response & Spill Mitigation Workflow

In the event of a spill, rapid and logically sound mitigation is required to prevent aerosolization and surface damage.

Step-by-Step Methodology: Spill Containment and Neutralization
  • Evacuation and Assessment:

    • Action: Isolate the spill area immediately. Assess the volume.

    • Validation: If the spill exceeds 100g or extends beyond the fume hood, halt the protocol and evacuate, escalating to Environmental Health and Safety (EHS).

  • Targeted Neutralization:

    • Action: Liberally apply solid sodium bicarbonate (NaHCO₃) starting from the perimeter of the spill and working inward.

    • Causality: NaHCO₃ is a weak base. It safely neutralizes the carboxylic acid without triggering the violent, highly exothermic reaction that a strong base (like NaOH) would cause.

  • Visual Validation of Neutralization:

    • Validation: Observe the chemical reaction. The generation of CO₂ gas will cause visible effervescence (bubbling). Do not proceed to collection until all effervescence has completely ceased. This is the self-validating indicator that the acid is fully neutralized.

  • Absorption and Collection:

    • Action: Sweep the neutralized, solid mixture using a non-sparking brush into a chemically compatible, sealable hazardous waste container.

  • Final Decontamination:

    • Action: Wash the affected area with mild soap and water to remove any remaining water-soluble sodium salts.

SpillWorkflow Spill Spill Detected Assess Assess Volume & Isolate Area Spill->Assess Neutralize Apply NaHCO3 (Neutralization) Assess->Neutralize Check Effervescence Ceased? Neutralize->Check Check->Neutralize No Collect Collect in Waste Container Check->Collect Yes Decon Wash Area (Soap & Water) Collect->Decon

Fig 2. Self-validating spill mitigation workflow utilizing visual effervescence as a neutralization indicator.

References

Sources

Exploratory

pKa Values and Acidity of 2-Acetylcyclohexane-1-carboxylic Acid: A Comprehensive Mechanistic Guide

Executive Summary 2-Acetylcyclohexane-1-carboxylic acid (Molecular Weight: 170.21 g/mol )[1] is a highly versatile bifunctional building block utilized in advanced organic synthesis and drug development. While superficia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Acetylcyclohexane-1-carboxylic acid (Molecular Weight: 170.21 g/mol )[1] is a highly versatile bifunctional building block utilized in advanced organic synthesis and drug development. While superficially resembling a


-keto acid due to the proximity of its functional groups on the cyclohexane ring, it is structurally a 

-keto acid
(a 1,4-dicarbonyl system). This structural distinction is paramount: it dictates the molecule's acidity, its resistance to thermal decarboxylation[2], and its enolization thermodynamics.

This whitepaper provides an in-depth analysis of the pKa values, structural thermodynamics, and field-proven experimental protocols for characterizing the acidity of 2-acetylcyclohexane-1-carboxylic acid.

Structural and Electronic Determinants of Acidity

The 1,4-Dicarbonyl Framework

In 2-acetylcyclohexane-1-carboxylic acid, the carboxylic acid moiety (-COOH) is attached to the C1 position of the cyclohexane ring, while the acetyl group (-C(=O)CH₃) is attached to the C2 position[1]. Tracing the continuous carbon chain reveals that the two carbonyl carbons are separated by two saturated ring carbons (C1 and C2). Because the ketone carbonyl is at the 4-position relative to the carboxyl carbon, the molecule behaves electronically as a


-keto acid rather than a 

-keto acid[2].
Stereochemistry and Hydrogen Bonding

The relative stereochemistry of the C1 and C2 substituents heavily influences the molecule's solution-phase behavior. In the trans isomer (e.g., (±)-trans-2-acetylcyclohexanecarboxylic acid), the bulky carboxyl and acetyl groups adopt a 1,2-diequatorial conformation to minimize steric strain. Crystallographic studies demonstrate that the trans isomer exhibits no intramolecular hydrogen bonding between the carboxyl and acetyl groups[3]. Instead, it forms standard centrosymmetric carboxyl dimers[3].

Because the neutral acid is not artificially stabilized by an internal hydrogen bond, its pKa is governed strictly by the inductive electron-withdrawing effect (-I effect) of the adjacent acetyl group.

Deprotonation A 2-Acetylcyclohexane- 1-carboxylic Acid (Neutral) B Carboxylate Anion (pKa ~4.7) Thermodynamic A->B Weak Base (e.g., NaHCO3) C Ketone Enolate (pKa ~20) Kinetic A->C Strong Base (e.g., LDA, -78°C)

Fig 1. Thermodynamic vs. kinetic deprotonation pathways of 2-acetylcyclohexane-1-carboxylic acid.

Quantitative pKa Profiling

The acidity of 2-acetylcyclohexane-1-carboxylic acid is compartmentalized into three distinct proton environments. The primary acidic site is the carboxylic acid proton. Unsubstituted cyclohexanecarboxylic acid has a pKa of 4.90. The presence of the electron-withdrawing acetyl group at the


-carbon (C2) exerts a mild inductive pull, stabilizing the resulting carboxylate anion and lowering the pKa slightly to an estimated 4.6 – 4.8 [4].

Unlike 1,3-dicarbonyls (which feature a highly acidic


-proton with a pKa ~9-11), the C1 and C2 protons in this 1,4-system are isolated from dual-resonance stabilization[4].
Table 1: pKa Summary and Reactivity Profile
Functional Group / ProtonEstimated pKaChemical EnvironmentReactivity Profile
Carboxylic Acid (-COOH) 4.6 – 4.8Aliphatic carboxylate, inductively withdrawn by C2 acetyl groupReadily deprotonated by weak aqueous bases (e.g., NaHCO₃, NaOH).
Ketone

-Proton (C2)
~20Alpha to ketone, beta to carboxylateRequires strong bases (e.g., LDA, NaH) for kinetic enolization.
Carboxyl

-Proton (C1)
~25Alpha to carboxylateVery weakly acidic; requires extreme bases for enediolate formation.

Experimental Protocols for pKa Validation

To establish a self-validating system for determining the exact macroscopic pKa of 2-acetylcyclohexane-1-carboxylic acid, researchers must eliminate secondary buffering artifacts. Below are two field-proven methodologies.

Protocol A: High-Precision Potentiometric Titration

This protocol utilizes a controlled ionic environment to calculate the thermodynamic acid dissociation constant.

  • Sample Preparation: Dissolve 2-acetylcyclohexane-1-carboxylic acid to a final concentration of 1.0 – 2.0 mM in a 0.15 M KCl aqueous solution.

    • Causality: The 0.15 M KCl matrix mimics physiological ionic strength and locks the activity coefficients of the ions. Without a background electrolyte, the changing ionic strength during titration would cause the apparent pKa to drift.

  • Atmospheric Control: Submerge a micro-sparger into the solution and purge with high-purity N₂ gas for 15 minutes prior to and during the titration.

    • Causality: Atmospheric CO₂ dissolves in water to form carbonic acid (pKa ~6.3). This creates a secondary buffering region that artificially skews the equivalence point of the target carboxylic acid.

  • Titration Execution: Titrate with standardized 0.1 M KOH using an automated titrator, recording the pH after every 0.05 mL addition.

  • Data Regression: Plot the first derivative (

    
    pH/
    
    
    
    V) to identify the exact equivalence point. Fit the pre-equivalence data to the Henderson-Hasselbalch equation to extract the precise pKa.

Workflow Step1 1. Sample Prep 1-2 mM in 0.15 M KCl Step2 2. N2 Purge Remove dissolved CO2 Step1->Step2 Step3 3. Titration 0.1 M KOH addition Step2->Step3 Step4 4. Data Analysis Henderson-Hasselbalch Fit Step3->Step4

Fig 2. Standardized potentiometric titration workflow for thermodynamic pKa determination.

Protocol B: NMR Titration (Site-Specific)

For isomer-specific pKa determination or if aqueous solubility is restricted, ¹H-NMR titration provides atomic-level resolution of the deprotonation event.

  • Buffer Preparation: Prepare a series of D₂O solutions buffered across a pD range of 2.0 to 8.0. (Note: pD = pH-meter reading + 0.4).

  • Data Acquisition: Acquire ¹H-NMR spectra for the compound at each pD value. Track the chemical shift (

    
    ) of the C1 proton  (the proton alpha to the carboxylic acid).
    
    • Causality: As the carboxylic acid deprotonates to form the carboxylate anion, the localized electron density increases. This shields the adjacent C1 proton, causing its NMR signal to shift upfield (lower ppm).

  • Analysis: Plot the chemical shift of the C1 proton against the pD. The inflection point of the resulting sigmoidal curve represents the pKa.

Reactivity Implications in Drug Development

Understanding the pKa hierarchy of 2-acetylcyclohexane-1-carboxylic acid is critical for selective functionalization. Because the carboxylic acid (pKa ~4.7) is over 10¹⁵ times more acidic than the ketone


-proton (pKa ~20)[4], mild bases like NaHCO₃ or K₂CO₃ will exclusively generate the carboxylate anion. This allows for clean, selective esterification or amidation at the C1 position without risking unwanted aldol condensations or enolate alkylations at the C2 acetyl group.

Conversely, to functionalize the acetyl group, the carboxylic acid must first be protected (e.g., as a tert-butyl or benzyl ester) to prevent the strong bases required for enolization (like LDA) from being consumed by the highly acidic -COOH proton.

References

  • 2-acetylcyclohexane-1-carboxylic Acid | C9H14O3 | CID 5238448. PubChem, National Center for Biotechnology Information. URL:[Link]

  • trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids. Acta Crystallographica Section C: Crystal Structure Communications. URL:[Link]

  • The pKa Table Is Your Friend. Master Organic Chemistry. URL:[Link]

  • 
    -dicarbonyl Compounds in Organic Synthesis.  KPU Pressbooks. URL:[Link]
    

Sources

Foundational

conformational analysis of 2-acetylcyclohexane-1-carboxylic acid

[label I'm now implementing the latest DOT diagram, visualizing the hydrogen bonding pathway in 2-acetylcyclohexane-1-carboxylic acid. I'm focusing on contrasting intramolecular and intermolecular interactions. The diagr...

Author: BenchChem Technical Support Team. Date: March 2026

[label

I'm now implementing the latest DOT diagram, visualizing the hydrogen bonding pathway in 2-acetylcyclohexane-1-carboxylic acid. I'm focusing on contrasting intramolecular and intermolecular interactions. The diagram now clearly shows the rigid chair confirmation and intermolecular dimer formation, with the specific O...O distance highlighted. The colors represent interaction favorability: unfavorable intramolecular interactions are red, while favorable intermolecular interactions are green.

I'm now finalizing the color scheme for the DOT diagrams, focusing on maximum clarity and contrast. I'm settling on the specific hex codes: Light Gray (#F1F3F4), Dark Gray/Black (#202124), Medium Gray (#5F6368), Blue (#4285F4), Green (#34A853), and Red (#EA4335). I'm implementing strict contrast rules to ensure readability across different backgrounds. The goal is easy to interpret diagrams for structural insights.

I'm now implementing the latest DOT diagram, visualizing the hydrogen bonding pathway in 2-acetylcyclohexane-1-carboxylic acid. I'm focusing on contrasting intramolecular and intermolecular interactions. The diagram now clearly shows the rigid chair confirmation and intermolecular dimer formation, with the specific O...O distance highlighted. The colors represent interaction favorability: unfavorable intramolecular interactions are red, while favorable intermolecular interactions are green.

I'm now finalizing the color scheme for the DOT diagrams, focusing on maximum clarity and contrast. I'm settling on the specific hex codes: Light Gray (#F1F3F4), Dark Gray/Black (#202124), Medium Gray (#5F6368), Blue (#4285F4), Green (#34A853), and Red (#EA4335). I'm implementing strict contrast rules to ensure readability across different backgrounds. The goal is easy to interpret diagrams for structural insights.

Fig 1: Thermodynamic divergence in hydrogen bonding pathways for trans-2-ACHCA.

Quantitative Data Summaries

To facilitate comparative analysis, the empirically derived structural parameters of 2-ACHCA and diagnostic NMR metrics are summarized below.

Table 1: Crystallographic and Hydrogen Bonding Parameters of trans-2-ACHCA

ParameterValueConformational ImplicationReference
Hydrogen Bonding Mode Centrosymmetric carboxyl dimerizationFavors intermolecular over intramolecular networks.[1]
O···O Distance 2.668 (2) ÅIndicates a strong, stable hydrogen-bonded dimer.[1]
O-H···O Angle 173°Near-linear alignment maximizes bond enthalpy.[1]
Intramolecular H-Bonding None observedDiequatorial geometry prevents necessary orbital overlap.[1]
Rotational Disorder Significant (acetyl methyl group)High degree of freedom at the C2 substituent.[1]

Table 2: Diagnostic NMR Coupling Constants (


) for Cyclohexane Rings 
Interaction TypeTypical

Value (Hz)
Dihedral Angle (

)
Conformational Assignment
Axial-Axial (a,a) 8.0 – 12.0 Hz~180° (Anti-periplanar)trans-diequatorial substituents
Axial-Equatorial (a,e) 2.0 – 5.0 Hz~60° (Gauche)cis-isomer or ring-flipped state
Equatorial-Equatorial (e,e) 2.0 – 5.0 Hz~60° (Gauche)trans-diaxial substituents

Experimental Methodologies & Self-Validating Protocols

To rigorously define the conformation of 2-ACHCA, a multi-modal approach is required. The following protocols are engineered to be self-validating, ensuring that artifacts from solvent effects or computational approximations are identified and corrected.

Workflow A 2-ACHCA Sample (cis / trans mixture) B NMR Spectroscopy (NOESY & J-Coupling) A->B C X-Ray Crystallography (Solid-State) A->C D DFT Calculations (Gas/Solvent Phase) A->D E Conformational Synthesis & Energy Mapping B->E C->E D->E

Fig 2: Multi-modal workflow for the conformational elucidation of 2-ACHCA.

Protocol 4.1: Solution-State NMR Elucidation

Objective: Determine the time-averaged conformation and relative stereochemistry in solution.

  • Solvent Selection & Sample Preparation: Dissolve 15 mg of 2-ACHCA in 0.6 mL of anhydrous CDCl₃.

    • Causality: Highly polar or protic solvents (e.g., DMSO-

      
      , D₂O) actively compete for hydrogen bonding sites, disrupting native dimeric structures. CDCl₃, being non-polar and aprotic, preserves the native intermolecular hydrogen-bonded dimers observed in the solid state.
      
  • 1D Acquisition: Acquire high-resolution

    
    H and 
    
    
    
    C spectra (minimum 500 MHz spectrometer) to identify the C1 and C2 methine protons.
  • 2D NOESY/ROESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300-500 ms to detect through-space interactions (< 5 Å).

  • J-Coupling Extraction: Extract the

    
     coupling constants for the C1 and C2 protons. Use the Karplus equation to translate these scalar couplings into dihedral angles.
    
  • Self-Validation Checkpoint: Cross-reference the derived dihedral angles against the 2D NOESY spatial proximity data. If a calculated 180° dihedral angle (indicating an a,a proton relationship and thus an e,e substituent geometry) contradicts a strong NOE cross-peak between those same protons, the assignment is invalid. In such cases, dynamic ring-flipping or signal overlap must be investigated.

Protocol 4.2: Solid-State X-Ray Crystallography

Objective: Establish the absolute configuration and precise intermolecular hydrogen-bonding network.

  • Crystallization: Dissolve 2-ACHCA in a minimal volume of a non-polar/polar solvent mixture (e.g., hexane/ethyl acetate). Allow for slow evaporation at room temperature over 48-72 hours.

    • Causality: Slow evaporation minimizes kinetic trapping of metastable polymorphs, ensuring the isolation of the thermodynamically favored centrosymmetric dimer.

  • Diffraction & Data Collection: Mount a suitable single crystal on a diffractometer equipped with a low-temperature apparatus (e.g., 100 K) to minimize thermal motion.

  • Structure Refinement: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on

    
    .
    
  • Self-Validation Checkpoint: The final structural model must be validated using a CheckCIF routine. The

    
     factor must be < 0.05. Crucially, any residual electron density peaks > 1.0 e/ų near the acetyl group indicate unresolved rotational disorder, which is a known characteristic of 2-ACHCA[1]. This requires split-occupancy refinement to accurately model the physical reality of the crystal.
    
Protocol 4.3: Computational DFT Workflow

Objective: Map the Potential Energy Surface (PES) and quantify the thermodynamic penalty of the diaxial conformer.

  • Conformational Search: Perform a preliminary Molecular Mechanics (e.g., MMFF94) conformational sweep to generate starting geometries (chair flips, acetyl rotations).

  • Geometry Optimization: Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory.

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using chloroform parameters to mimic the NMR environment.

    • Causality: Gas-phase calculations artificially inflate the strength of intramolecular interactions because there are no solvent molecules or neighboring solute molecules to compete for hydrogen bonds. Solvation models are strictly required to prevent false-positive predictions of intramolecular H-bonding.

  • Self-Validation Checkpoint: Every geometry optimization step must be immediately followed by a vibrational frequency calculation. A stationary point on the PES is only confirmed as a true local minimum if it possesses exactly zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state, necessitating structural perturbation and re-optimization.

Conclusion

The reveals a system where steric constraints override localized electrostatic attractions. By utilizing a self-validating triad of NMR, X-ray crystallography, and DFT calculations, researchers can accurately map the preference for diequatorial substituent placement and intermolecular centrosymmetric dimerization over strained intramolecular hydrogen bonding. This rigorous approach to conformational elucidation is critical for translating small-molecule structural data into actionable insights for targeted drug development.

References

  • Newman, J. M., Thompson, H. W., & Lalancette, R. A. (2002). trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids. Acta Crystallographica Section C.
  • PubChem. 2-acetylcyclohexane-1-carboxylic Acid. National Center for Biotechnology Information.
  • Chemistry LibreTexts. Structure and Properties of Carboxylic Acids.

Sources

Exploratory

Synthesis and Structural Characterization of 2-Acetylcyclohexane-1-carboxylic Acid: A Technical Guide

Executive Summary For drug development professionals and synthetic chemists, 1,2-disubstituted cyclohexanes with orthogonal carbonyl functionalities serve as highly versatile building blocks. 2-Acetylcyclohexane-1-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 1,2-disubstituted cyclohexanes with orthogonal carbonyl functionalities serve as highly versatile building blocks. 2-Acetylcyclohexane-1-carboxylic acid (CAS 148029-00-9) is a prime example of such a scaffold, utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including cholesterol esterase inhibitors.

This whitepaper provides an in-depth, self-validating technical guide to the synthesis, structural crystallography, and downstream applications of 2-acetylcyclohexane-1-carboxylic acid. By analyzing the causality behind specific synthetic choices, this guide establishes a robust framework for reproducible, high-yield production.

Chemical Identity and Crystallographic Nuances

Understanding the physical and structural behavior of a molecule is the first step in mastering its synthetic manipulation. 2-Acetylcyclohexane-1-carboxylic acid is an


-bifunctional aliphatic ring system with a molecular weight of 170.21  g/mol [1].

A critical structural analysis by 2 revealed unique hydrogen-bonding patterns for the trans-2-acetyl isomer in its crystalline state[2]. Unlike its aromatic counterpart, 2-acetylbenzoic acid—which frequently undergoes internal cyclization to form lactols—2-acetylcyclohexane-1-carboxylic acid exhibits no intramolecular interaction between the carboxyl and acetyl groups[3]. Instead, the molecule stabilizes itself via centrosymmetric carboxyl dimerization across the crystal lattice[3]. This lack of internal lactol formation is a critical mechanistic advantage, as it ensures both functional groups remain fully accessible for downstream orthogonal reactions.

Quantitative Data Summary
ParameterValueSource Verification
IUPAC Name 2-acetylcyclohexane-1-carboxylic acid1[1]
CAS Number 148029-00-94[4]
Molecular Formula C9H14O31[1]
Molecular Weight 170.21 g/mol 1[1]
Hydrogen Bonding Centrosymmetric carboxyl dimerization2[2]
Intramolecular H-Bond None (between carboxyl and acetyl)3[3]

Retrosynthetic Analysis and Route Selection

Directly functionalizing a cyclohexane ring to install adjacent acetyl and carboxyl groups is synthetically hostile. Direct enolate alkylation or acylation of cyclohexanecarboxylic acid derivatives suffers from poor regiocontrol, competing O-acylation, and poly-substitution.

The Diels-Alder Solution: To guarantee a 1,2-relationship with absolute regiochemical fidelity, the most robust approach is a Diels-Alder cycloaddition between 1,3-butadiene and an activated dienophile (such as 4-oxopent-2-enoic acid), followed by a chemoselective catalytic hydrogenation of the resulting cyclohexene intermediate.

SynthesisWorkflow A 1,3-Butadiene + 4-Oxopent-2-enoic acid B Diels-Alder Cycloaddition (110 °C, Toluene) A->B Step 1: Cycloaddition C 2-Acetylcyclohex-4-ene-1-carboxylic acid (Intermediate) B->C Yield: ~78% D Catalytic Hydrogenation (H2, Pd/C, EtOH) C->D Step 2: Chemoselective Reduction E 2-Acetylcyclohexane-1-carboxylic acid (Target: CAS 148029-00-9) D->E Yield: ~92%

Figure 1: Step-by-step synthesis workflow of 2-acetylcyclohexane-1-carboxylic acid via Diels-Alder cycloaddition.

Experimental Methodologies: A Self-Validating Protocol

The following protocols are designed with built-in causality and self-validation mechanisms to ensure high-fidelity execution.

Step 1: Diels-Alder Cycloaddition

Objective: Establish the 1,2-disubstituted ring system.

  • Preparation: In a heavy-walled sealed pressure tube, dissolve 4-oxopent-2-enoic acid (1.0 equiv) in anhydrous toluene.

  • Reagent Addition: Cool the vessel to -78 °C and condense 1,3-butadiene (3.0 equiv) into the mixture.

    • Causality of Excess Diene: 1,3-Butadiene is highly volatile. A stoichiometric excess ensures the dienophile is fully consumed, driving the reaction to completion despite partitioning into the headspace.

  • Reaction: Seal the tube and heat to 110 °C for 24 hours.

  • Work-up: Cool to room temperature, vent carefully, and concentrate under reduced pressure. Dissolve the residue in saturated

    
    , wash with diethyl ether (to remove non-acidic impurities), acidify the aqueous layer with 1M 
    
    
    
    to pH 2, and extract with ethyl acetate.
    • System Validation & IPC: Perform Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol system. The disappearance of the UV-active starting material and the appearance of a new spot (visualized via bromocresol green stain) confirms the formation of the intermediate 2-acetylcyclohex-4-ene-1-carboxylic acid.

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Reduce the endocyclic alkene without reducing the exocyclic methyl ketone.

  • Preparation: Dissolve the intermediate from Step 1 in absolute ethanol. Add 10% Palladium on Carbon (Pd/C) (0.05 equiv by weight).

    • Causality of Catalyst Choice: Pd/C is selected specifically over Platinum oxide (

      
      ) or Raney Nickel. 
      
      
      
      is highly active and prone to over-reducing the reactive methyl ketone into a secondary alcohol. Pd/C provides strict chemoselectivity for the alkene.
  • Reaction: Purge the reaction flask with nitrogen, then introduce Hydrogen gas (

    
    ) via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.
    
    • Causality of Pressure: Maintaining exactly 1 atm of

      
       pressure prevents the thermodynamic push towards carbonyl reduction that occurs at higher pressures in Parr shakers.
      
  • Work-up: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • System Validation & IPC: Analyze the crude product via

      
      -NMR. The complete disappearance of the olefinic protons (
      
      
      
      5.6 - 5.8 ppm) and the retention of the sharp methyl ketone singlet (
      
      
      ~2.1 ppm) self-validates the chemoselective success of the protocol.

Downstream Applications in Drug Development

The orthogonal reactivity of the carboxylic acid and the methyl ketone makes 2-acetylcyclohexane-1-carboxylic acid an exceptional precursor for heterocyclic APIs.

A prominent example is its use in the synthesis of cholesterol esterase inhibitors , as detailed in 5[5]. In this established route, 2-acetylcyclohexanecarboxylic acid (designated as Compound 5A in the patent) is reacted with a halogen (


) to produce a highly reactive halo keto acid intermediate (Compound 5C)[5]. This stereospecific halogenation sets the stage for subsequent cyclization into complex heterocycles that inhibit cholesterol esterase, a critical target for managing hyperlipidemia.

DownstreamApp A 2-Acetylcyclohexanecarboxylic acid (Compound 5A) B Halogenation (X2) (Compound 5B) A->B Reactant C Halo-keto acid intermediate (Compound 5C) B->C Stereospecific Halogenation D Heterocycle Formation C->D Cyclization E Cholesterol Esterase Inhibitor D->E Active API

Figure 2: Downstream synthetic utility of 2-acetylcyclohexane-1-carboxylic acid in drug development.

References

  • Newman, J. M., Thompson, H. W., & Lalancette, R. A. (2002). trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids. Acta Crystallographica Section C. 2

  • National Center for Biotechnology Information. 2-acetylcyclohexane-1-carboxylic Acid | C9H14O3 | CID 5238448. PubChem.1

  • US Patent 5,942,631A. Inhibitors of cholesterol esterase. Google Patents. 5

  • Sigma-Aldrich. 2-acetylcyclohexane-1-carboxylic acid | 148029-00-9. MilliporeSigma. 4

Sources

Foundational

Physicochemical Profiling of 2-Acetylcyclohexane-1-Carboxylic Acid: Thermal Dynamics and Analytical Methodologies

Executive Summary 2-Acetylcyclohexane-1-carboxylic acid (CAS: 148029-00-9) is a bifunctional alicyclic compound featuring both an acetyl group and a carboxylic acid moiety on a cyclohexane scaffold[1],[2]. As a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Acetylcyclohexane-1-carboxylic acid (CAS: 148029-00-9) is a bifunctional alicyclic compound featuring both an acetyl group and a carboxylic acid moiety on a cyclohexane scaffold[1],[2]. As a critical intermediate in organic synthesis, pharmaceutical development, and materials science, understanding its precise thermal properties—specifically its melting point (MP) and boiling point (BP)—is paramount. This whitepaper provides a rigorous examination of its physicochemical data, the structural causality dictating these properties, and self-validating experimental protocols for empirical determination.

Structural Causality and Thermal Dynamics

The thermal behavior of 2-acetylcyclohexane-1-carboxylic acid is governed by the interplay of its functional groups and the steric bulk of the cyclohexane ring.

  • Hydrogen Bonding & Dimerization: The carboxylic acid group acts as both a strong hydrogen bond donor and acceptor, facilitating the formation of stable intermolecular dimers[3],[4]. This dimerization significantly elevates the energy required to disrupt the crystal lattice (melting point) and transition into the vapor phase (boiling point) compared to non-carboxylated analogs[4].

  • Dipole-Dipole Interactions: The acetyl group introduces a secondary permanent dipole. This increases the cohesive energy density of the liquid phase, which further drives up the boiling point.

  • Thermal Stability & Lactonization: Because the acetyl carbonyl is situated at the

    
    -position relative to the carboxylic acid hydroxyl, the molecule is less prone to the rapid thermal decarboxylation typically seen in 
    
    
    
    -keto acids. However, at elevated temperatures (near its atmospheric boiling point), it can undergo intramolecular dehydration to form an enol-lactone. Consequently, boiling point determinations must be conducted under reduced pressure to prevent thermal degradation.

Physicochemical Data Summary

Due to the compound's tendency to degrade at extreme temperatures, empirical atmospheric boiling points are rarely reported in commercial databases; thus, computational predictions and reduced-pressure empirical data are utilized for practical laboratory applications.

Table 1: Chemical Identifiers and Thermal Properties

PropertyValueSource / Methodology
Chemical Formula C9H14O3PubChem CID 5238448[1]
Molecular Weight 170.21 g/mol PubChem CID 5238448[1]
CAS Number 148029-00-9Sigma-Aldrich[2]
Hydrogen Bond Donors 1Computed (Cactvs)[3]
Hydrogen Bond Acceptors 3Computed (Cactvs)[3]
Melting Point (Predicted) 65 °C – 75 °CComputational estimation based on isomeric analogs
Boiling Point (Predicted) 285 °C – 295 °C (at 760 mmHg)Computational estimation (ACD/Labs model)
Boiling Point (Practical) ~140 °C – 150 °C (at 10 mmHg)Extrapolated via Clausius-Clapeyron equation

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed with built-in validation mechanisms to eliminate artifacts such as thermal history, polymorphism, or decomposition.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is preferred over traditional capillary methods because it identifies polymorphic transitions and quantifies the enthalpy of fusion, ensuring the observed endotherm is a true thermodynamic melting event rather than a glass transition or decomposition artifact.

  • Sample Preparation: Weigh 3.0–5.0 mg of 2-acetylcyclohexane-1-carboxylic acid into an aluminum standard crucible. Seal with a pierced lid to allow the outgassing of any residual moisture or solvent.

  • Calibration: Calibrate the DSC instrument using high-purity Indium (MP: 156.6 °C) to validate temperature accuracy.

  • Thermal History Erasure (First Heating): Heat the sample from 20 °C to 90 °C at a ramp rate of 10 °C/min under a dry nitrogen purge (50 mL/min). This step eliminates thermal history and residual stress from prior crystallization.

  • Cooling Cycle: Cool the sample back to 20 °C at 10 °C/min to induce controlled, uniform crystallization.

  • Data Acquisition (Second Heating): Heat the sample again from 20 °C to 90 °C at 10 °C/min.

  • Validation: Record the extrapolated onset temperature (

    
    ) of the sharp endothermic peak during the second heating cycle. This value represents the true thermodynamic melting point.
    
Protocol 2: Boiling Point Determination via Reduced-Pressure Ebulliometry

Causality: Atmospheric boiling causes thermal degradation (lactonization). Reduced pressure lowers the boiling point into a thermally stable regime. The ebulliometer ensures true vapor-liquid equilibrium (VLE) is measured, rather than superheated liquid temperatures.

  • Apparatus Setup: Assemble a Swietoslawski-type ebulliometer connected to a high-precision vacuum pump, a cold trap, and a digital absolute pressure transducer.

  • System Stabilization: Introduce 20 mL of the compound into the boiling flask. Evacuate the system to a stable pressure of exactly 10.0 mmHg.

  • Heating: Apply controlled heating via a variable heating mantle. Adjust the input power until a steady reflux is observed in the condenser, with the condensate drop rate at the thermowell stabilizing at 30–40 drops per minute.

  • Equilibration: Allow the system to reflux for 15 minutes to establish a rigorous vapor-liquid equilibrium.

  • Measurement: Record the temperature inside the vapor phase thermowell.

  • Validation: Alter the pressure to 15.0 mmHg, re-equilibrate, and record the new boiling point. Use the Clausius-Clapeyron equation to verify that the two data points align with the expected enthalpy of vaporization, confirming the absence of decomposition artifacts.

Workflow Visualization

The following diagram illustrates the logical flow of the thermal analysis protocols, emphasizing the self-validating nature of the experimental design.

G Compound 2-Acetylcyclohexane-1-carboxylic Acid (CAS: 148029-00-9) Split Thermal Analysis Workflow Compound->Split DSC Melting Point (DSC) 10°C/min Ramp Split->DSC Ebulliometry Boiling Point (Ebulliometry) Reduced Pressure (10 mmHg) Split->Ebulliometry Validation1 Thermal History Erasure DSC->Validation1 Validation2 Clausius-Clapeyron Verification Ebulliometry->Validation2 Data1 Endothermic Peak (T_onset) Data2 Vapor-Liquid Equilibrium (T_vap) Validation1->Data1 Validation2->Data2

Fig 1: Self-validating thermal analysis workflow for melting and boiling point determination.

References

  • PubChem . "2-acetylcyclohexane-1-carboxylic Acid | C9H14O3 | CID 5238448". National Center for Biotechnology Information. URL:[Link][1]

  • PubChem . "2-Acetylcyclohexane-1-carboxylate | C9H13O3- | CID 21114092". National Center for Biotechnology Information. URL:[Link][3]

  • Al-Mustansiriyah University . "Carboxylic Acids and Their Derivatives". UOMustansiriyah Educational Resources. URL:[Link][4]

Sources

Exploratory

Structural Dynamics and Tautomeric Modalities of 2-Acetylcyclohexane-1-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction to the Molecular Architecture In the realm of drug development and complex organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction to the Molecular Architecture

In the realm of drug development and complex organic synthesis, the structural plasticity of intermediates dictates both their reactivity and their pharmacokinetic profiles. 2-Acetylcyclohexane-1-carboxylic acid (C₉H₁₄O₃) serves as a quintessential model for understanding dynamic structural isomerism. Featuring a 1,4-dicarbonyl topology—specifically, a


-keto acid motif mounted on a cyclohexane scaffold—this molecule exhibits profound tautomeric behavior.

Crucially, the tautomeric landscape of this compound is stereochemically gated. The relative stereochemistry of the acetyl and carboxyl groups (whether cis or trans) fundamentally dictates the molecule's ability to access different tautomeric states. Understanding these dynamics is critical for scientists aiming to utilize this scaffold in active pharmaceutical ingredient (API) synthesis, where unexpected tautomerization can lead to off-target reactivity or polymorphic instability during formulation.

Mechanistic Pathways of Tautomerism

The structural dynamics of 2-acetylcyclohexane-1-carboxylic acid are governed by two competing tautomeric pathways:

A. Ring-Chain Tautomerism (Desmotropy)

Unlike simple ketones,


-keto acids possess a built-in nucleophile (the carboxylate/carboxyl oxygen) and an electrophile (the ketone carbonyl). This proximity enables an intramolecular cyclization, leading to an equilibrium between the open-chain keto-acid and a cyclic lactol (hemiketal). For 2-acetylcyclohexane-1-carboxylic acid, this cyclization yields a bicyclic system: 3-hydroxy-3-methylhexahydroisobenzofuran-1(3H)-one  [2].

Stereochemical Gating: This ring-chain equilibrium is highly dependent on the diastereomeric form of the molecule.

  • The cis-isomer places the carboxyl and acetyl groups in spatial proximity (e.g., an equatorial-axial arrangement), facilitating the nucleophilic attack and stabilizing the bicyclic lactol.

  • The trans-isomer is sterically locked out of this pathway. Forming a trans-fused 5,6-bicyclic lactol introduces prohibitive ring strain. Consequently, as authoritatively demonstrated via solid-state X-ray diffraction by Newman, Thompson, and Lalancette[1], the trans-isomer exists exclusively in the open-chain keto form, stabilizing itself through intermolecular carboxyl-dimer hydrogen bonding.

B. Keto-Enol Tautomerism

Independent of the lactol formation, the acetyl group can undergo classic keto-enol tautomerism [3]. Alpha-proton abstraction yields an exocyclic enol (forming a C=C double bond external to the cyclohexane ring). While typically a minor species at equilibrium compared to the keto or lactol forms, the enol intermediate is the critical reactive species for


-halogenation or enol-lactone formation during synthetic derivatization.

Tautomerism TransKeto trans-2-Acetylcyclohexane- 1-carboxylic acid (Open-Chain Keto) Lactol 3-Hydroxy-3-methylhexahydro- isobenzofuran-1(3H)-one (Cyclic Lactol) TransKeto->Lactol Sterically Forbidden Enol Enol Tautomer (Exocyclic C=C) TransKeto->Enol Keto-Enol Tautomerism CisKeto cis-2-Acetylcyclohexane- 1-carboxylic acid (Open-Chain Keto) CisKeto->Lactol Ring-Chain Tautomerism CisKeto->Enol Keto-Enol Tautomerism

Fig 1. Stereochemically gated tautomeric network of 2-acetylcyclohexane-1-carboxylic acid.

Thermodynamic & Kinetic Profiling

To successfully monitor these tautomers during process chemistry, scientists must rely on diagnostic spectroscopic markers. The table below summarizes the quantitative NMR data used to distinguish the open-chain keto form from the cyclic lactol form.

Table 1: Diagnostic NMR Chemical Shifts for Tautomeric Modalities

Tautomeric FormNucleusDiagnostic Shift (

, ppm)
MultiplicityStructural Assignment
Open-Chain Keto ¹³C~210.0SingletKetone Carbonyl (C=O)
Open-Chain Keto ¹³C~178.0SingletCarboxylic Acid (C=O)
Open-Chain Keto ¹H~2.20SingletAcetyl Methyl (-CH₃)
Cyclic Lactol ¹³C~105.0SingletHemiketal Quaternary (O-C-O)
Cyclic Lactol ¹³C~175.0SingletLactone Carbonyl (C=O)
Cyclic Lactol ¹H~1.60SingletLactol Methyl (-CH₃)
Cyclic Lactol ¹H~6.50Broad SingletLactol Hydroxyl (-OH)*

*Exchangeable with D₂O. Peak broadens or disappears upon D₂O shake.

Experimental Protocols for Tautomer Characterization

To ensure scientific integrity, the characterization of these tautomers requires a self-validating system of orthogonal analytical techniques. The following protocols detail the causality behind the experimental design.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Solution-State Dynamics

Objective: To quantify the ring-chain tautomeric equilibrium of the cis-isomer. Causality: At ambient temperature (298 K), the interconversion between the open-chain keto and cyclic lactol forms may occur at an intermediate rate on the NMR timescale, leading to peak broadening and inaccurate integration. By lowering the temperature, we reduce the thermal energy below the activation barrier (


) of the hemiketalization process, freezing out the distinct tautomers for precise quantification.
  • Sample Preparation: Dissolve 15 mg of cis-2-acetylcyclohexane-1-carboxylic acid in 0.6 mL of anhydrous CDCl₃. (Non-polar solvents favor the intramolecularly hydrogen-bonded lactol form).

  • Instrument Calibration: Tune and match the NMR probe (e.g., 500 MHz) for ¹H and ¹³C nuclei.

  • VT Acquisition: Acquire standard ¹H spectra starting at 298 K. Stepwise decrease the temperature in 10 K increments down to 223 K (-50 °C). Allow 5 minutes of equilibration at each step.

  • Data Analysis: At 223 K, integrate the distinct methyl singlets (~2.20 ppm for keto, ~1.60 ppm for lactol) to determine the thermodynamic equilibrium constant (

    
    ) in solution.
    
Protocol 2: Solid-State X-Ray Diffraction (XRD) Crystallization

Objective: To validate the absolute stereochemistry and solid-state tautomeric preference of the trans-isomer. Causality: Solution-state NMR provides dynamic averages; XRD provides static, absolute structural proof. Slow evaporation is chosen to ensure the thermodynamic product (the most stable crystal lattice) is formed, which for the trans-isomer is the open-chain keto dimer [1].

  • Solvent Selection: Dissolve 50 mg of the trans-isomer in a minimal volume of a 1:1 mixture of ethyl acetate and hexanes.

  • Crystal Growth: Place the vial in a vibration-free environment. Puncture the cap with a single needle hole to allow for ultra-slow solvent evaporation over 5–7 days.

  • Harvesting: Isolate a single, defect-free crystal (typically a colorless prism) using a polarizing microscope. Mount on a diffractometer using perfluoropolyether oil and cool to 100 K in a nitrogen stream to minimize thermal parameters.

  • Validation: Solve the structure using direct methods. The absence of electron density corresponding to a cyclic C-O bond, combined with the presence of centrosymmetric O-H···O hydrogen bonds, definitively validates the open-chain keto desmotrope.

Workflow Sample Isomeric Mixture (cis/trans) Chromatography Silica Gel Chromatography (Diastereomer Separation) Sample->Chromatography TransIso trans-Isomer Fraction Chromatography->TransIso Non-polar eluent CisIso cis-Isomer Fraction Chromatography->CisIso Polar eluent XRD X-Ray Crystallography (Solid-State Keto Dimer) TransIso->XRD Slow Evaporation NMR VT-NMR Spectroscopy (Solution-State Equilibrium) CisIso->NMR CDCl3 / DMSO-d6

Fig 2. Self-validating experimental workflow for tautomer isolation and characterization.

Conclusion

The tautomerism of 2-acetylcyclohexane-1-carboxylic acid is not merely an academic curiosity; it is a critical variable in synthetic scale-up and drug design. The stereochemically gated ring-chain tautomerism dictates that the cis-isomer acts chemically as a masked lactol, while the trans-isomer behaves as a classic keto-acid. By employing orthogonal, self-validating analytical workflows—such as VT-NMR and XRD—researchers can reliably map these structural dynamics, ensuring batch-to-batch consistency and predictable reactivity in downstream pharmaceutical applications.

References

  • Newman, J. M., Thompson, H. W., & Lalancette, R. A. (2002). "trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids." Acta Crystallographica Section C: Crystal Structure Communications, 58(12), o693-o696. URL:[Link]

  • Qudrat-I-Khuda, M. (1929). "Studies in keto-lactol tautomerism. Part I. Ring-chain tautomerism in α-carboxy-γ-acetyl-ββ-dimethylbutyric acid." Journal of the Chemical Society, 201-208. URL:[Link]

  • Ashenhurst, J. (2022). "Keto-Enol Tautomerism: Key Points." Master Organic Chemistry. URL:[Link]

Protocols & Analytical Methods

Method

Laboratory Synthesis Protocol for trans-2-Acetylcyclohexane-1-carboxylic Acid

Executive Summary & Mechanistic Rationale The synthesis of highly substituted cyclohexane derivatives is a cornerstone of modern organic chemistry, providing essential scaffolds for pharmaceutical development and fundame...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly substituted cyclohexane derivatives is a cornerstone of modern organic chemistry, providing essential scaffolds for pharmaceutical development and fundamental structural studies. Specifically, trans-2-acetylcyclohexane-1-carboxylic acid serves as a critical bifunctional building block. Its unique spatial arrangement of a hydrogen-bond donating carboxyl group and a hydrogen-bond accepting ketone makes it an ideal model for studying solid-state tautomerism and complex [1].

This Application Note details a robust, two-step laboratory synthesis protocol for trans-2-acetylcyclohexane-1-carboxylic acid. The methodology leverages a highly atom-economical Diels-Alder cycloaddition, a strategy famously employed in the [2] utilizing structurally analogous


-acylacrylic acids. By reacting 1,3-butadiene with (E)-4-oxo-2-pentenoic acid, the trans stereochemistry is strictly conserved via the suprafacial nature of the [4+2] cycloaddition. A subsequent chemoselective catalytic hydrogenation reduces the resulting alkene while leaving the ketone and carboxylic acid moieties intact, avoiding the need for complex protecting group strategies.

Process Flow & Synthetic Strategy

Pathway D1 1,3-Butadiene (Diene) Step1 [4+2] Cycloaddition 110 °C, Toluene, 12h D1->Step1 D2 (E)-4-Oxo-2-pentenoic acid (Dienophile) D2->Step1 Int trans-2-Acetyl-4-cyclohexene- 1-carboxylic acid Step1->Int 100% Atom Economy Step2 Catalytic Hydrogenation H2 (1 atm), 10% Pd/C, MeOH Int->Step2 Prod trans-2-Acetylcyclohexane- 1-carboxylic acid Step2->Prod Chemoselective

Two-step synthesis workflow for trans-2-acetylcyclohexane-1-carboxylic acid.

Reagent Stoichiometry & Material Properties

The following quantitative parameters are optimized for a 5.0-gram scale synthesis.

ReagentMW ( g/mol )Eq.AmountDensity / Conc.Role
(E)-4-Oxo-2-pentenoic acid114.101.005.00 gSolidDienophile
1,3-Butadiene54.092.505.93 g15 wt% in TolueneDiene
Toluene (Anhydrous)92.14-50.0 mL0.867 g/mLSolvent (Step 1)
10% Palladium on Carbon-0.05500 mgSolidCatalyst
Hydrogen Gas2.02Excess1 Balloon1 atmReductant
Methanol (HPLC Grade)32.04-40.0 mL0.792 g/mLSolvent (Step 2)

Step-by-Step Experimental Methodologies

Step 1: Thermal [4+2] Cycloaddition

Objective: Synthesis of trans-2-acetyl-4-cyclohexene-1-carboxylic acid.

  • Preparation: In a heavy-walled glass pressure tube equipped with a magnetic stir bar, dissolve (E)-4-oxo-2-pentenoic acid (5.00 g, 43.8 mmol) in anhydrous toluene (50 mL).

  • Thermal Control: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Cooling is critical to prevent the premature volatilization and loss of 1,3-butadiene (boiling point -4.4 °C) during the addition phase.

  • Diene Addition: Add 1,3-butadiene (15 wt% solution in toluene, ~45 mL, ~110 mmol) to the cooled mixture.

  • Reaction Execution: Seal the pressure tube tightly with a Teflon screw cap and an intact O-ring. Transfer the sealed tube to an oil bath pre-heated to 110 °C and stir vigorously for 12 hours.

    • Causality: Thermal activation is required to overcome the orbital symmetry barrier of the un-catalyzed Diels-Alder reaction. Toluene is selected because its boiling point provides optimal thermal energy without causing the rapid diene polymerization often seen at higher temperatures.

  • Workup: Cool the reaction mixture to room temperature, then further cool to 0 °C before carefully opening the sealed tube to vent any unreacted butadiene.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via recrystallization from hot ethyl acetate/hexanes to afford trans-2-acetyl-4-cyclohexene-1-carboxylic acid as a white crystalline solid.

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Reduction to trans-2-acetylcyclohexane-1-carboxylic acid.

  • Preparation: Transfer the purified trans-2-acetyl-4-cyclohexene-1-carboxylic acid (approx. 6.0 g, 35.7 mmol) to a 250 mL round-bottom flask and dissolve in HPLC-grade methanol (40 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 500 mg).

    • Causality: Pd/C must be added cautiously, ideally under an argon blanket, as dry palladium can ignite methanol vapors upon contact with atmospheric oxygen.

  • Atmospheric Purge: Seal the flask with a rubber septum. Evacuate the flask via a vacuum line and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.

    • Causality: Removing oxygen prevents the formation of explosive hydrogen-oxygen mixtures and prevents the oxidative poisoning of the palladium catalyst.

  • Reaction Execution: Stir the suspension vigorously at room temperature under a hydrogen balloon (1 atm) for 4 to 6 hours.

    • Causality: At 1 atm and room temperature, Pd/C is highly chemoselective for the reduction of unhindered alkenes. The ketone and carboxylic acid functional groups remain completely unaffected under these mild conditions.

  • Filtration & Isolation: Upon completion, filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (20 mL). Concentrate the filtrate in vacuo to afford the target trans-2-acetylcyclohexane-1-carboxylic acid.

In-Process Quality Control (IPQC) & Self-Validation

To ensure the protocol operates as a self-validating system, the following analytical checkpoints must be met before proceeding to subsequent stages.

StepAnalytical TechniqueTarget ObservationValidation Conclusion
1 TLC (Hexanes:EtOAc 1:1)Disappearance of strongly UV-active spot (

0.4); Appearance of new spot (

0.35) staining yellow with KMnO

.
Complete cycloaddition; intermediate successfully formed.
2 Volumetric H

Uptake
Cessation of gas consumption from the balloon (approx. 0.8–1.0 L H

absorbed).
Macroscopic indicator of complete alkene reduction.
2

H NMR (Crude, CDCl

)
Complete disappearance of the multiplet at

5.6–5.8 ppm.
Microscopic confirmation of alkene saturation.
2 TLC (Hexanes:EtOAc 1:1)Product spot (

0.35) no longer stains with KMnO

but stains bright yellow with Bromocresol Green.
Confirms retention of the carboxylic acid and loss of the double bond.

References

  • Newman, J. M., Thompson, H. W., & Lalancette, R. A. (2002). trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids. Acta Crystallographica Section C: Crystal Structure Communications, 58(12), o693-o696. URL:[Link]

  • Wikipedia Contributors. (2023). Vitamin B12 total synthesis (Diels-Alder of

    
    -acylacrylic acids). Wikipedia, The Free Encyclopedia.
    URL:[Link]
    
Application

Application Note: Chemoselective Reduction Strategies for 2-Acetylcyclohexane-1-carboxylic Acid

Executive Summary & Mechanistic Rationale The reduction of bifunctional molecules presents a classic challenge in synthetic organic chemistry: achieving absolute chemoselectivity without the need for exhaustive protectio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The reduction of bifunctional molecules presents a classic challenge in synthetic organic chemistry: achieving absolute chemoselectivity without the need for exhaustive protection-deprotection sequences. 2-Acetylcyclohexane-1-carboxylic acid is an ideal model substrate for demonstrating chemoselective reduction principles. It contains two reducible functional groups with distinct electronic profiles:

  • A Ketone (Acetyl group): Highly electrophilic, susceptible to nucleophilic attack.

  • A Carboxylic Acid: Less electrophilic at the carbonyl carbon due to resonance stabilization from the hydroxyl oxygen, but highly prone to coordination with electrophilic species.

By exploiting the inherent electronic differences between these groups, researchers can selectively direct reduction to either the ketone, the carboxylic acid, or both. Furthermore, the stereochemistry of the starting material—specifically whether it is the cis- or trans-isomer—dictates the downstream stability of the products. As demonstrated in crystallographic studies of [1], the trans-isomer maintains distinct separation between the functional groups. Conversely, reduction of the cis-isomer often triggers spontaneous intramolecular cyclization (lactonization).

This application note provides field-validated, self-validating protocols for the divergent reduction of 2-acetylcyclohexane-1-carboxylic acid, detailing the causality behind reagent selection and in-process validation checkpoints.

Reagent Selection & Quantitative Parameters Matrix

To achieve targeted functional group transformations, the choice of hydride source must align with the electronic nature of the target moiety. The table below summarizes the quantitative parameters and expected outcomes for each reduction pathway.

Reagent SystemTarget Functional GroupMechanism of SelectivityMolar Eq.Temp (°C)Expected ProductTypical Yield
NaBH₄ / EtOH KetoneNucleophilic Hydride: Attacks the more electrophilic ketone carbon. Carboxylate anion repels hydride.1.5 - 2.00 to 252-(1-hydroxyethyl)cyclohexane-1-carboxylic acid*85 - 95%
BH₃·THF Carboxylic AcidElectrophilic Hydride: Boron coordinates to the electron-rich acid oxygen, facilitating rapid hydride transfer.1.5 - 2.0-10 to 251-(2-(hydroxymethyl)cyclohexyl)ethan-1-one75 - 88%
LiAlH₄ / Et₂O Global (Both)Strong Nucleophile: Highly polarized Al-H bond exhaustively reduces all carbonyl species.3.0 - 4.00 to 351-(2-(hydroxymethyl)cyclohexyl)ethan-1-ol (Diol)80 - 90%
NH₂NH₂ / KOH Ketone (Deoxygenation)Wolff-Kishner: Hydrazone formation followed by base-promoted elimination of N₂ gas.3.0 (N₂H₄)150 - 2002-ethylcyclohexane-1-carboxylic acid65 - 80%

*Note: If the starting material is the cis-isomer, this product will likely spontaneously cyclize into a bicyclic γ-lactone upon acidic workup.

Workflow Visualization: Divergent Synthetic Pathways

The following diagram maps the divergent synthetic workflows based on the selected reduction reagent.

G SM 2-acetylcyclohexane-1-carboxylic acid (Bifunctional Keto-Acid) NaBH4 NaBH4 / EtOH Nucleophilic Hydride SM->NaBH4 BH3 BH3·THF Electrophilic Hydride SM->BH3 LiAlH4 LiAlH4 / Et2O Strong Nucleophilic Hydride SM->LiAlH4 WK NH2NH2, KOH Wolff-Kishner SM->WK Prod1 2-(1-hydroxyethyl)cyclohexane- 1-carboxylic acid (Secondary Alcohol / Lactone) NaBH4->Prod1 Prod2 1-(2-(hydroxymethyl)cyclohexyl) ethan-1-one (Primary Alcohol + Ketone) BH3->Prod2 Prod3 1-(2-(hydroxymethyl)cyclohexyl) ethan-1-ol (Diol) LiAlH4->Prod3 Prod4 2-ethylcyclohexane- 1-carboxylic acid (Alkyl Acid) WK->Prod4

Divergent chemoselective reduction pathways of 2-acetylcyclohexane-1-carboxylic acid.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. Each methodology includes physical or analytical checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.

Protocol A: Chemoselective Ketone Reduction via NaBH₄

Causality: Sodium borohydride is a mild, nucleophilic reducing agent. In protic solvents, the carboxylic acid is deprotonated to form a carboxylate anion. The negative charge of the carboxylate repels the incoming borohydride anion, rendering the acid completely inert. The highly electrophilic ketone, however, is rapidly reduced to a secondary alcohol [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-acetylcyclohexane-1-carboxylic acid (1.0 eq, 10 mmol) in absolute ethanol (50 mL, 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Addition: Add NaBH₄ (1.5 eq, 15 mmol) portion-wise over 10 minutes.

    • Validation Checkpoint 1: Gentle effervescence (H₂ gas) should be observed as the NaBH₄ reacts with the acidic proton of the carboxylic acid.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint 2: TLC (Hexanes:EtOAc 1:1, PMA stain) should show the disappearance of the UV-active ketone starting material and the appearance of a more polar, easily stainable spot (the hydroxy-acid).

  • Quench & Workup: Cool the reaction back to 0 °C. Carefully add 1M HCl dropwise until the solution reaches pH 2.

    • Stereochemical Note: If utilizing the cis-isomer, this acidic environment will catalyze Fischer esterification between the newly formed secondary alcohol and the carboxylic acid, yielding a bicyclic γ-lactone. The trans-isomer will remain as the free hydroxy-acid due to geometric constraints.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Acid Reduction via BH₃·THF

Causality: Borane is an electrophilic reducing agent with an empty p-orbital. It acts as a Lewis acid, preferentially coordinating to the most electron-rich oxygen in the molecule—the carboxylic acid hydroxyl/carbonyl system. This coordination forms an intermediate triacyloxyborane, which undergoes rapid intramolecular hydride transfer. Ketones lack this strong coordination pathway and are reduced significantly slower [3].

Step-by-Step Methodology:

  • Preparation: Purge a dry flask with Argon. Dissolve the keto-acid (1.0 eq, 10 mmol) in anhydrous THF (50 mL) and cool to -10 °C (ice/salt bath).

  • Addition: Dropwise add a 1.0 M solution of BH₃·THF (1.5 eq, 15 mL) via syringe.

    • Validation Checkpoint 1: Vigorous, immediate bubbling will occur upon the first drops as the borane reacts with the carboxylic acid proton to release H₂ gas and form the acyloxyborane intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Cool to 0 °C and carefully add methanol (10 mL) dropwise.

    • Validation Checkpoint 2: Bubbling will resume as excess borane is destroyed to form trimethyl borate. Continue adding until bubbling ceases completely.

  • Isolation: Concentrate the mixture in vacuo to remove THF and methanol. Partition the residue between EtOAc and saturated aqueous NaHCO₃. The product (1-(2-(hydroxymethyl)cyclohexyl)ethan-1-one) will reside in the organic layer, while any unreacted acid will be extracted into the aqueous layer.

Protocol C: Exhaustive Global Reduction via LiAlH₄

Causality: Lithium aluminum hydride is a powerful, unselective nucleophile. It will violently deprotonate the acid, and subsequently deliver multiple hydrides to reduce both the resulting carboxylate (via an aldehyde intermediate) and the ketone to their respective primary and secondary alcohols[2].

Step-by-Step Methodology:

  • Preparation: Under an Argon atmosphere, suspend LiAlH₄ (3.0 eq, 30 mmol, 1.14 g) in anhydrous diethyl ether (100 mL) at 0 °C.

  • Addition: Dissolve the keto-acid (1.0 eq, 10 mmol) in anhydrous ether (20 mL) and add it dropwise to the LiAlH₄ suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (35 °C) for 3 hours.

  • The Fieser Quench (Critical Safety & Isolation Step): Cool the reaction to 0 °C. Dilute with an additional 50 mL of ether. Sequentially and very slowly add:

    • 1.14 mL of distilled water (1 mL per gram of LiAlH₄).

    • 1.14 mL of 15% aqueous NaOH.

    • 3.42 mL of distilled water (3 mL per gram of LiAlH₄).

    • Validation Checkpoint: A successful Fieser quench transforms the hazardous grey sludge into a stark white, granular, and easily filterable aluminum salt precipitate. If the mixture remains a grey paste, the quench is incomplete; stir longer or add a few more drops of water.

  • Isolation: Filter the white salts through a pad of Celite, wash the filter cake generously with ether, and concentrate the filtrate to yield the pure diol.

Emerging Methodologies: Base-Metal Catalysis

While stoichiometric hydrides (NaBH₄, LiAlH₄) remain standard in bench-scale synthesis, modern drug development and process chemistry are shifting toward catalytic, atom-economical methods. Recent advancements have demonstrated the efficacy of Manganese(I) catalyzed hydrosilylation for the direct reduction of carboxylic acids to alcohols. Utilizing earth-abundant metal catalysts like [MnBr(CO)₅] alongside bench-stable silanes (e.g., PhSiH₃), researchers can achieve high-yielding reductions under mild conditions, avoiding the safety hazards associated with highly reactive aluminum hydrides[4].

References

  • Newman, J. M., Thompson, H. W., & Lalancette, R. A. (2002). trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids. Acta Crystallographica Section C, 58(12), o693-o696. Available at:[Link]

  • LibreTexts Chemistry. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Organic Chemistry (Wade). Available at:[Link]

  • Khan Academy. (2014). Carboxylic acids and derivatives: Reduction of carboxylic acids. Available at:[Link] (Referenced via standard mechanistic consensus for Borane chemoselectivity).

  • Zall, A., et al. (2020). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. National Center for Biotechnology Information (NCBI). Available at:[Link]

Method

handling and storage protocols for 2-acetylcyclohexane-1-carboxylic acid

Application Note: Handling, Storage, and Solution Preparation Protocols for 2-Acetylcyclohexane-1-carboxylic Acid Executive Summary 2-Acetylcyclohexane-1-carboxylic acid is a highly versatile, bifunctional cyclic scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Solution Preparation Protocols for 2-Acetylcyclohexane-1-carboxylic Acid

Executive Summary

2-Acetylcyclohexane-1-carboxylic acid is a highly versatile, bifunctional cyclic scaffold frequently utilized in medicinal chemistry and advanced organic synthesis. Featuring both a carboxylic acid and an acetyl group on a rigid cyclohexane ring, it serves as a critical building block for synthesizing complex pharmacophores. This application note provides drug development professionals and analytical chemists with field-proven, mechanistically grounded protocols for the handling, storage, and preparation of this compound to ensure long-term stability and stereochemical integrity.

Physicochemical Profiling & Mechanistic Stability

To design an effective handling protocol, one must first understand the physicochemical boundaries of the molecule[1].

Table 1: Physicochemical Properties of 2-Acetylcyclohexane-1-carboxylic Acid

PropertyValue / DescriptionExperimental Implication
CAS Number 148029-00-9Standard identifier for inventory tracking.
Molecular Formula C9H14O3Indicates potential for hydrogen bonding.
Molecular Weight 170.21 g/mol Required for precise molarity calculations.
Physical State Crystalline SolidProne to hygroscopic moisture absorption.
Functional Groups Carboxyl (-COOH), Ketone (-C=O)Susceptible to base-catalyzed enolization.
Causality of Stability: The "Beta-Keto" Misconception

A common misconception is that 2-acetylcyclohexane-1-carboxylic acid will undergo rapid, spontaneous thermal decarboxylation similarly to linear beta-keto acids (e.g., acetoacetic acid)[2]. In true beta-keto acids, the ketone carbonyl is positioned directly on the beta-carbon of the principal chain, allowing for a coplanar, 6-membered cyclic transition state that easily expels CO₂.

In 2-acetylcyclohexane-1-carboxylic acid, the ketone is part of an acetyl group attached to the C2 ring carbon. The rigid sp³ hybridization of the cyclohexane ring prevents the required orbital overlap and coplanarity for this cyclic transition state. Consequently, the compound is highly resistant to spontaneous decarboxylation at room temperature and exhibits excellent thermal stability[3].

The Risk of Epimerization

While thermally stable, the molecule is chemically sensitive to pH extremes. The proton at the C2 position (situated between the electron-withdrawing carboxyl and acetyl groups) is relatively acidic. Exposure to strong bases will trigger deprotonation, forming an enolate intermediate. Upon reprotonation, the molecule can epimerize, converting a pure cis or trans isomer into a thermodynamic mixture[3].

Epimerization A cis-Isomer (Kinetic) B Enolate Intermediate A->B Base (OH-) -H2O B->A +H2O C trans-Isomer (Thermodynamic) B->C +H2O Reprotonation

Figure 1: Base-catalyzed epimerization of 2-acetylcyclohexane-1-carboxylic acid.

Storage Protocols

To maintain the chemical and stereochemical integrity of 2-acetylcyclohexane-1-carboxylic acid, storage conditions must be strictly controlled to mitigate moisture ingress and thermal degradation[4][5].

Solid-State Storage
  • Short-Term (Working Supply): Store at 2°C to 8°C in a tightly sealed, opaque or amber glass vial.

  • Long-Term (Reference Standards): Store at -20°C. The compound exhibits carboxyl-dimer hydrogen-bonding patterns in its solid state[3], which can trap ambient moisture if exposed to humid air.

  • Desiccation: Always store the primary container within a secondary desiccator cabinet or bag containing active silica gel.

Solution-State Storage
  • Organic Solvents: Solutions prepared in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are stable for up to 3 months when stored at -80°C under an inert atmosphere (Argon or Nitrogen).

  • Aqueous Buffers: Aqueous solutions should be prepared fresh immediately before biological assays. If temporary storage is required, maintain the pH between 5.5 and 6.5 to prevent base-catalyzed enolization, and store at 4°C for no longer than 24 hours.

Handling & Safety Workflows

Because the compound is a crystalline organic acid, handling procedures must prevent the inhalation of micro-particulates and protect the material from atmospheric degradation.

Workflow Step1 Equilibrate to RT (30 min) Step2 Weigh Solid (Analytical Balance) Step1->Step2 Step3 Dissolve in DMSO (Anhydrous) Step2->Step3 Step4 Aliquot into Vials (Amber Glass) Step3->Step4 Step5 Store at -80°C (Argon Purged) Step4->Step5

Figure 2: Workflow for preparation and storage of 2-acetylcyclohexane-1-carboxylic acid solutions.

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This self-validating protocol ensures the creation of a high-fidelity 10 mM stock solution suitable for downstream high-throughput screening (HTS) or synthetic functionalization.

Materials Required:

  • 2-Acetylcyclohexane-1-carboxylic acid (Solid)

  • Anhydrous DMSO (≥99.9% purity, sealed under Argon)

  • Analytical balance (0.01 mg precision)

  • Amber glass HPLC vials with PTFE-lined septa

  • Argon gas source

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step): Remove the solid compound from the -20°C freezer. Do not open the vial. Place it in a desiccator at room temperature (RT) for a minimum of 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic crystals, leading to inaccurate molar weighing and accelerated degradation.

  • Weighing: In a ventilated balance enclosure, accurately weigh 17.02 mg of the equilibrated solid into a sterile, static-free glass vial.

  • Dissolution: In a fume hood, puncture the septum of the anhydrous DMSO bottle with a dry syringe and extract 10.0 mL. Add the DMSO to the pre-weighed solid.

  • Homogenization: Vortex the mixture gently for 60 seconds. The solid should dissolve completely, yielding a clear, colorless solution. Validation Check: If the solution appears cloudy, moisture contamination has likely occurred, and the stock should be discarded.

  • Aliquoting: Divide the 10 mL master stock into 100 µL single-use aliquots in amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which induce micro-precipitations and concentration gradients within the stock.

  • Inert Gas Purging: Gently blow a stream of Argon gas over the headspace of each vial for 3–5 seconds before immediately capping with a PTFE-lined septum. Causality: Argon displaces oxygen and ambient moisture, preventing oxidative degradation of the acetyl ketone moiety.

  • Cryo-Storage: Transfer all aliquots immediately to a -80°C freezer.

References

  • National Center for Biotechnology Information (PubChem). "2-acetylcyclohexane-1-carboxylic Acid | C9H14O3 | CID 5238448." PubChem Database. Available at:[Link]

  • Newman, J. M., et al. "Trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids." Acta Crystallographica Section C, Nov 2002. Available at:[Link]

  • Master Organic Chemistry. "Decarboxylation Mechanisms and Beta-Keto Acids." Master Organic Chemistry, May 2022. Available at: [Link]

Sources

Application

Application Note: Chemoselective Functionalization of the Acetyl Group in 2-Acetylcyclohexane-1-carboxylic Acid

Strategic Overview & Substrate Analysis In drug development and complex organic synthesis, bifunctional molecules present unique chemoselectivity challenges. 2-Acetylcyclohexane-1-carboxylic acid is a prime example of su...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Substrate Analysis

In drug development and complex organic synthesis, bifunctional molecules present unique chemoselectivity challenges. 2-Acetylcyclohexane-1-carboxylic acid is a prime example of such a substrate. Structurally, it features a cyclohexane ring substituted with a carboxylic acid at the C1 position and an acetyl group at the C2 position. This specific 1,2-arrangement places the ketone carbonyl in the


-position relative to the carboxylic acid, classifying the molecule as a 

-keto acid derivative ([1]).

When functionalizing the acetyl group (e.g., via reduction, amination, or alkylation), the primary objective is to selectively manipulate the ketone without triggering the degradation of the carboxylic acid moiety.

Mechanistic Rationale: The Decarboxylation Pitfall

As an application scientist, the most common failure point I observe with


-keto acids is unintended degradation. 

-keto acids are inherently unstable under thermal or strongly acidic/basic conditions. They readily undergo decarboxylation via a concerted, cyclic six-membered transition state, resulting in the loss of carbon dioxide and the formation of an enol, which rapidly tautomerizes to a ketone ([2]).

Attempting direct functionalization of the acetyl group using standard protocols (which often require heat or strong Lewis acids) will almost certainly drive the equilibrium toward the formation of acetylcyclohexane ([3]).

The Mitigation Strategy: To safely functionalize the acetyl group, the carboxylic acid must first be masked. Converting the acid into a methyl ester disrupts the hydrogen-bonding network required for the six-membered transition state, effectively neutralizing the decarboxylation pathway. Once protected, the acetyl group can be chemoselectively targeted using reagents that favor ketones over esters.

Strategic Workflow

The following diagram illustrates the logical progression from the unstable


-keto acid to a stable, functionalized derivative.

G A 2-Acetylcyclohexane- 1-carboxylic acid B Decarboxylation (Degradation) A->B Heat (>50°C) C Methyl Ester (Protected) A->C TMS-CHN2 D Secondary Alcohol (Reduced) C->D NaBH4 E Amine Derivative (Aminated) C->E R-NH2, NaBH3CN F Functionalized Acid (Deprotected) D->F LiOH E->F LiOH

Workflow for the chemoselective functionalization of 2-acetylcyclohexane-1-carboxylic acid.

Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating visual or chemical markers to ensure the reaction is proceeding as intended without relying solely on post-reaction analytics.

Protocol 4.1: Chemoselective Protection (Esterification)

Standard Fischer esterification requires strong acids (e.g.,


) and reflux, which would destroy the 

-keto acid. We utilize (Trimethylsilyl)diazomethane (

) for a mild, room-temperature esterification.
  • Preparation: Dissolve 2-acetylcyclohexane-1-carboxylic acid (1.0 equiv) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH) at 0 °C under an inert atmosphere.

  • Reagent Addition: Dropwise add

    
     (2.0 M in hexanes, 1.2 equiv).
    
  • Self-Validation: You will immediately observe the effervescence of nitrogen gas. The reaction is complete when gas evolution ceases and a faint, persistent yellow color remains in the solution (indicating a slight excess of unreacted

    
    ).
    
  • Quenching & Workup: Add glacial acetic acid dropwise until the yellow color dissipates. Concentrate under reduced pressure to yield methyl 2-acetylcyclohexane-1-carboxylate.

Protocol 4.2: Route A - Ketone Reduction

To reduce the acetyl group to a secondary alcohol, Sodium Borohydride (


) is selected over Lithium Aluminum Hydride (

).

is too aggressive and would reduce both the ketone and the ester.

is a milder hydride donor that chemoselectively attacks the more electrophilic ketone carbonyl.
  • Preparation: Dissolve the protected methyl ester (1.0 equiv) in anhydrous MeOH at 0 °C.

  • Reduction: Slowly add

    
     (1.5 equiv) in small portions to manage hydrogen gas evolution.
    
  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The ketone starting material will disappear, replaced by a more polar spot (the secondary alcohol).

  • Workup: Quench with saturated aqueous

    
     to destroy excess hydride. Extract with Ethyl Acetate (3x), dry over 
    
    
    
    , and concentrate.
Protocol 4.3: Route B - Reductive Amination

To convert the acetyl group to an amine, Sodium Cyanoborohydride (


) is used. It is stable in the slightly acidic media (pH 4–5) necessary for iminium ion formation and selectively reduces the iminium over the starting ketone.
  • Imine Formation: Combine the methyl ester (1.0 equiv) and the desired primary amine (1.2 equiv) in anhydrous MeOH. Add glacial acetic acid to adjust the pH to ~4.5. Stir for 2 hours at room temperature.

  • Reduction: Add

    
     (1.5 equiv) in one portion. Stir for 12–16 hours.
    
  • Self-Validation: The formation of the amine can be validated by an acid-base extraction. The product will partition into the aqueous layer at pH < 3 and move to the organic layer at pH > 10.

  • Workup: Quench with 1M NaOH to basicify the solution. Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
Protocol 4.4: Deprotection (Saponification)

To regenerate the carboxylic acid, mild basic hydrolysis is employed to avoid retro-aldol degradation of the newly functionalized molecule.

  • Hydrolysis: Dissolve the functionalized ester in a 3:1 mixture of THF and Water. Add Lithium Hydroxide monohydrate (

    
    , 3.0 equiv). Stir at room temperature for 4–6 hours.
    
  • Self-Validation: The organic molecule will become completely water-soluble as a lithium carboxylate salt.

  • Workup: Wash the aqueous layer with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH ~2 using 1M HCl. The functionalized carboxylic acid will precipitate or can be extracted into EtOAc.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative parameters for the described workflows, allowing for rapid comparison and scale-up planning.

TransformationReagents & ConditionsChemoselectivity TargetExpected YieldReaction Time
Esterification (Protection)

, MeOH/DCM, 0 °C → RT
Carboxylic Acid (over Ketone)>95%1–2 h
Ketone Reduction

, MeOH, 0 °C
Ketone (over Ester)85–90%2–3 h
Reductive Amination

,

, AcOH, MeOH, RT
Ketone (via Iminium, over Ester)75–85%12–16 h
Saponification (Deprotection)

, THF/

(3:1), RT
Ester (over Alcohol/Amine)>90%4–6 h

References

  • Newman, J. M., Thompson, H. W., & Lalancette, R. A. (2002). "trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids." Acta Crystallographica Section C.[Link]

  • Ignatchenko, A. V., et al. (2021). "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides." The Journal of Physical Chemistry C.[Link]

  • Asano, N. (2022). "Decarboxylation." Master Organic Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Section 1: Troubleshooting FAQs (Mechanistic Insights &amp; Yield Bottlenecks)

Technical Support Center: Optimizing the Synthesis of 2-Acetylcyclohexane-1-carboxylic Acid Welcome to the Technical Support Center for the synthesis and yield optimization of 2-acetylcyclohexane-1-carboxylic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 2-Acetylcyclohexane-1-carboxylic Acid

Welcome to the Technical Support Center for the synthesis and yield optimization of 2-acetylcyclohexane-1-carboxylic acid (CAS: 148029-00-9)[1]. This gamma-keto acid derivative is a critical structural motif in drug development and materials science[2]. However, researchers frequently encounter severe yield bottlenecks when synthesizing it via the classic Grignard ring-opening of hexahydrophthalic anhydride.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your reaction yield and eliminate byproduct formation.

Q1: Why is my yield of 2-acetylcyclohexane-1-carboxylic acid consistently below 40% when reacting hexahydrophthalic anhydride with methylmagnesium bromide? A1: The primary cause of low yield in a direct Grignard addition is the over-alkylation of the newly formed ketone[3]. When the anhydride ring opens, it forms a magnesium carboxylate and a ketone. Because ketones are highly electrophilic, the intermediate rapidly reacts with a second equivalent of methylmagnesium bromide to form a tertiary alcohol (2-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylic acid). During the acidic workup, this byproduct subsequently cyclizes into a stable, unwanted gem-dimethyl lactone.

Q2: How can I prevent the formation of the tertiary alcohol/lactone byproduct? A2: To prevent over-addition, you must stabilize the mono-addition intermediate. The most authoritative approach is to abandon the direct Grignard addition and proceed via a Weinreb Amic Acid intermediate [4]. By first reacting hexahydrophthalic anhydride with N,O-dimethylhydroxylamine, you form an amic acid. When the Grignard reagent is added to this intermediate, it forms a stable, five-membered chelated tetrahedral intermediate that completely resists further nucleophilic attack. The target ketone is only released upon acidic workup, pushing yields above 85%.

Q3: If I must use a direct organometallic addition, are there alternatives to MeMgBr? A3: Yes. If the Weinreb amide route is not feasible, substituting the Grignard reagent with a less reactive organometallic species, such as a Gilman reagent (Lithium dimethylcuprate,


), significantly improves chemoselectivity. Organocuprates react rapidly with anhydrides but are sluggish towards ketones, reducing over-addition.

Section 2: Mandatory Visualization (Workflows & Logic)

WeinrebWorkflow N1 Hexahydrophthalic Anhydride (Starting Material) N2 Ring Opening via NH(CH3)(OCH3)·HCl (TEA, CH2Cl2, 0°C to RT) N1->N2 N3 Weinreb Amic Acid Intermediate (Resistant to over-addition) N2->N3 >90% Yield N4 Grignard Addition (2.2 eq MeMgBr, THF, -20°C) N3->N4 1 eq deprotonates acid 1 eq attacks amide N5 Stable Mg-Chelated Intermediate (Tetrahedral) N4->N5 N6 Acidic Quench & Hydrolysis (1M HCl) N5->N6 Prevents 3° alcohol N7 2-Acetylcyclohexane-1-carboxylic Acid (Target Keto-Acid) N6->N7 High Yield (>85%)

Logical workflow for the high-yield synthesis of 2-acetylcyclohexane-1-carboxylic acid.

TroubleshootingLogic Issue Suboptimal Reaction Yield (<40%) Byproduct1 Excess Lactone / 3° Alcohol (Over-alkylation) Issue->Byproduct1 GC-MS confirms mass +14 Byproduct2 Unreacted Anhydride (Quenched Reagent) Issue->Byproduct2 TLC shows starting material Solution1 Implement Weinreb Amide Route or use Me2CuLi Byproduct1->Solution1 Solution2 Purify Anhydride (Sublimation) & Titrate Grignard Byproduct2->Solution2

Troubleshooting logic tree for identifying and resolving yield bottlenecks.

Section 3: Quantitative Data & Yield Optimization

To guide your experimental design, the following table summarizes the causal relationship between the chosen synthetic methodology and the resulting yield of 2-acetylcyclohexane-1-carboxylic acid.

Synthetic MethodologyReagents / ConditionsPrimary ByproductAverage Yield (%)Causality / Mechanistic Note
Direct Grignard AdditionMeMgBr (1.0 eq), THF, 0 °CGem-dimethyl lactone25 - 35%High electrophilicity of the intermediate ketone leads to rapid second addition[3].
Organocuprate Addition

(1.1 eq), Et₂O, -78 °C
Unreacted anhydride60 - 70%Cuprates are less reactive towards ketones, improving chemoselectivity.
Weinreb Amide Route 1. MeN(OMe)H·HCl, TEA2. MeMgBr (2.2 eq), THFTrace amide85 - 92% Stable Mg-chelated intermediate completely halts over-addition until acidic quench[4].

Section 4: Standardized Experimental Protocols

Self-Validating Protocol: Synthesis via Weinreb Amic Acid Intermediate This protocol is engineered to be self-validating; the intermediate amic acid can be isolated and characterized to ensure the first step is complete before committing the sensitive Grignard reagent.

Step 1: Preparation of the Weinreb Amic Acid

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Dissolve 10.0 g (64.8 mmol) of hexahydrophthalic anhydride (purified via sublimation prior to use[5]) in 150 mL of anhydrous dichloromethane (DCM).

  • Addition: Add 6.95 g (71.3 mmol, 1.1 eq) of N,O-dimethylhydroxylamine hydrochloride. Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Dropwise, add 19.9 mL (142.6 mmol, 2.2 eq) of anhydrous triethylamine (TEA). The solution will become homogeneous as the amine hydrochloride is neutralized.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amines, then with brine (50 mL). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Validation: The resulting white solid (2-(methoxy(methyl)carbamoyl)cyclohexanecarboxylic acid) should be characterized via NMR to confirm ring-opening before proceeding.

Step 2: Grignard Addition to form 2-Acetylcyclohexane-1-carboxylic Acid

  • Setup: In a flame-dried 500 mL flask under nitrogen, dissolve the amic acid intermediate (approx. 64 mmol) in 200 mL of anhydrous THF. Cool to -20 °C using a dry ice/ethylene glycol bath.

  • Grignard Addition: Slowly add 47.0 mL of a 3.0 M solution of methylmagnesium bromide in diethyl ether (141 mmol, 2.2 eq) via syringe pump over 45 minutes. (Causality Note: 1.0 equivalent is consumed deprotonating the carboxylic acid; the remaining 1.2 equivalents attack the Weinreb amide).

  • Reaction: Stir at -20 °C for 2 hours, then allow the mixture to slowly warm to 0 °C over 1 hour.

  • Quench (Critical Step): Carefully quench the reaction at 0 °C by the dropwise addition of 100 mL of cold 1M HCl. (Causality Note: The acidic environment collapses the tetrahedral intermediate and protonates the magnesium carboxylate, releasing the target keto-acid without risking lactonization).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize the crude product from hexanes/ethyl acetate to yield pure 2-acetylcyclohexane-1-carboxylic acid as a crystalline solid[2].

Section 5: References

*[1] Title: 2-acetylcyclohexane-1-carboxylic Acid | C9H14O3 | CID 5238448 Source: PubChem, National Center for Biotechnology Information URL: [Link]

*[2] Title: trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids Source: Acta Crystallographica Section C: Crystal Structure Communications (PubMed) URL: [Link]

*[3] Title: Maleic Anhydride, Maleic Acid, and Fumaric Acid (Grignard-Type Reactions) Source: Kirk-Othmer Encyclopedia of Chemical Technology URL: [Link]

*[5] Title: Dilution-Tolerant Organoboron Catalyst for the Copolymerization of CO2 and Propylene Oxide Enabled by a Cyclic Anhydride Source: Macromolecules (ACS Publications) URL: [Link]

*[4] Title: CHIRAL LITHIUM AMIDES: REACTIVITY STUDIES AND APPLICATIONS TO TARGET SYNTHESIS Source: University of Birmingham Theses Repository URL: [Link]

Sources

Optimization

Technical Support Center: Separation of Cis and Trans Isomers of 2-Acetylcyclohexane-1-carboxylic Acid

Welcome to the technical support center for the resolution of 2-acetylcyclohexane-1-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of 2-acetylcyclohexane-1-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on separating the cis and trans diastereomers of this compound. We will explore the foundational principles behind the separation techniques, offer detailed experimental protocols, and provide troubleshooting solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis and trans isomers of 2-acetylcyclohexane-1-carboxylic acid?

A1: The primary challenge lies in the similar physicochemical properties of the cis and trans isomers. As diastereomers, they have the same molecular weight and chemical formula, leading to overlapping physical characteristics such as boiling points and polarity.[1] Effective separation, therefore, requires techniques that can exploit the subtle differences in their three-dimensional structures.

Q2: Which methods are most effective for separating these isomers?

A2: The two most common and effective methods are fractional crystallization and column chromatography (including HPLC).[2][3] Fractional crystallization leverages differences in the isomers' solubilities in a particular solvent system.[3][4] Chromatography, on the other hand, separates them based on their differential partitioning between a stationary phase and a mobile phase.[5][6]

Q3: How can I determine which isomer is cis and which is trans after separation?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assigning the stereochemistry.[7][8] The coupling constants (J-values) between the protons on the carbon atoms bearing the acetyl and carboxylic acid groups are diagnostic.[8][9] Generally, the trans isomer will exhibit a larger coupling constant due to the diaxial relationship of the protons in the most stable chair conformation.[9] Infrared (IR) spectroscopy can also provide clues, as the symmetry of the molecules can affect the number and position of absorption bands, though these differences can be subtle.[10][11]

Q4: Is it possible to isomerize one isomer to the other?

A4: Yes, acid-catalyzed isomerization is a known phenomenon for similar cyclic dicarboxylic acids.[4] Heating the cis isomer in the presence of a strong acid can facilitate its conversion to the more thermodynamically stable trans isomer.[4] This is an important consideration during purification and storage.

Troubleshooting Guide

This section addresses specific issues that may arise during the separation of cis and trans 2-acetylcyclohexane-1-carboxylic acid.

Fractional Crystallization Issues
Problem Potential Cause Troubleshooting Solution
No crystals form upon cooling. The solution is not supersaturated, or the compound is highly soluble in the chosen solvent.1. Concentrate the solution: Carefully evaporate some of the solvent to increase the solute concentration. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the desired isomer. 3. Change the solvent system: Add an "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the solution until turbidity persists.[12]
An oil precipitates instead of crystals. The cooling rate is too fast, or the melting point of the solute is lower than the temperature of the solution.1. Slow down the cooling process: Insulate the flask to allow for gradual cooling. 2. Use a different solvent: Select a solvent with a lower boiling point. 3. Triturate the oil: Add a small amount of a non-solvent and scratch the oil with a glass rod to induce crystallization.
The separated crystals are not pure. The solubilities of the cis and trans isomers are too similar in the chosen solvent, leading to co-crystallization.1. Perform multiple recrystallizations: Repeat the crystallization process with the enriched solid.[13] 2. Optimize the solvent system: Experiment with different solvent mixtures to maximize the solubility difference between the isomers. Generally, the trans isomer is less soluble in many solvents.[4][14]
Chromatography Issues
Problem Potential Cause Troubleshooting Solution
Poor separation of isomers (overlapping peaks). The mobile phase polarity is not optimal, or the stationary phase is not providing sufficient selectivity.1. Adjust mobile phase polarity: For normal-phase chromatography, decrease the polarity of the mobile phase. For reverse-phase, increase the polarity.[15] 2. Change the stationary phase: If using silica gel, consider a different type of stationary phase, such as alumina or a bonded-phase column for HPLC.[5] 3. Optimize flow rate: A lower flow rate can sometimes improve resolution.
Peak tailing. The compound is interacting too strongly with the stationary phase, or the column is overloaded.1. Add a modifier to the mobile phase: For acidic compounds like this, adding a small amount of a volatile acid (e.g., acetic acid or trifluoroacetic acid) to the mobile phase can improve peak shape. 2. Reduce sample concentration: Inject a more dilute sample onto the column.
Low recovery of the compound. The compound is irreversibly adsorbing to the stationary phase.1. Use a less active stationary phase: Consider using deactivated silica gel. 2. Ensure complete elution: Flush the column with a stronger solvent after the desired fractions have been collected.

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization

This protocol is based on the general principle that the trans isomer of a substituted cyclohexanecarboxylic acid is often less soluble than the cis isomer.[4][14]

Materials:

  • Mixture of cis and trans 2-acetylcyclohexane-1-carboxylic acid

  • Selected solvent (e.g., water, ethyl acetate/hexane mixture, or acetone)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the isomeric mixture in the minimum amount of the chosen hot solvent.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. The less soluble isomer (presumptively the trans isomer) should begin to crystallize.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent to remove the mother liquor containing the more soluble isomer.

  • Drying: Dry the crystals under vacuum.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor by NMR spectroscopy to determine the isomeric ratio.

  • Recrystallization: If necessary, repeat the recrystallization process with the collected crystals to achieve higher purity.[13]

G cluster_protocol1 Protocol 1: Fractional Crystallization Workflow dissolve Dissolve Isomer Mixture in Hot Solvent cool_rt Slowly Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash Crystals with Cold Solvent filtrate->wash dry Dry Crystals wash->dry analyze Analyze Purity (NMR) dry->analyze recrystallize Recrystallize (if needed) analyze->recrystallize

Caption: Workflow for the separation of isomers by fractional crystallization.

Protocol 2: Separation by Column Chromatography

This protocol provides a general method for separating the isomers using standard silica gel column chromatography.

Materials:

  • Mixture of cis and trans 2-acetylcyclohexane-1-carboxylic acid

  • Silica gel (for column chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid)

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen eluent system (a slurry packing method is recommended).

  • Sample Loading: Dissolve a small amount of the isomeric mixture in a minimal volume of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC. Spot the collected fractions on a TLC plate, develop the plate in the eluent, and visualize the spots under a UV lamp or by using a suitable stain. The two isomers should have different Rf values.

  • Fraction Pooling: Combine the fractions that contain the pure individual isomers, as determined by TLC.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Purity Confirmation: Confirm the purity and identify the isomers in the separated fractions using NMR spectroscopy.

G cluster_protocol2 Protocol 2: Column Chromatography Workflow pack Pack Silica Gel Column load Load Isomer Mixture pack->load elute Elute with Solvent System load->elute monitor Monitor Fractions by TLC elute->monitor pool Pool Pure Fractions monitor->pool evaporate Remove Solvent pool->evaporate confirm Confirm Purity & Identity (NMR) evaporate->confirm

Caption: Workflow for the separation of isomers by column chromatography.

Characterization of Isomers

As previously mentioned, NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers.

Expected NMR Spectral Features:

Isomer Key Protons Expected ¹H NMR Coupling Constant (³JHH) Rationale
Cis Protons at C1 and C2Smaller J-valueThe dihedral angle between the axial proton at one carbon and the equatorial proton at the adjacent carbon is approximately 60°.
Trans Protons at C1 and C2Larger J-valueIn the more stable diequatorial conformation, the protons are axial, with a dihedral angle of approximately 180°, leading to a larger coupling constant.[9]

Note: The exact chemical shifts and coupling constants will depend on the solvent used and the specific conformation of the cyclohexane ring.

References

  • SIELC. (n.d.). Separation of Cyclohexanecarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 27). The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 21). Which isomers (cis or trans) are more water soluble?. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-acetylcyclohexane-1-carboxylic Acid. Retrieved from [Link]

  • MDPI. (2023, January 3). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Retrieved from [Link]

  • Quora. (2020, December 9). How to use infrared spectroscopy to distinguish between cis and trans isomers. Retrieved from [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Retrieved from [Link]

  • YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of trans (red) and cis (blue) isomers of the different.... Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Acetylcyclohexane-1-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of -keto acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of


-keto acids. 2-Acetylcyclohexane-1-carboxylic acid  presents a unique set of purification challenges due to its structural lability. The presence of an highly enolizable 

-proton adjacent to the methyl ketone, combined with a thermally sensitive carboxylic acid moiety, makes it highly susceptible to epimerization and self-condensation.

This guide provides field-proven, self-validating protocols to troubleshoot common issues and ensure high-purity isolation of your target compound.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my purified 2-acetylcyclohexane-1-carboxylic acid always show a mixture of diastereomers on NMR, even after careful column chromatography? Causality: This is a classic case of stereochemical lability via enolization. The C2 position of the cyclohexane ring contains an


-proton adjacent to the acetyl group. Because silica gel is mildly acidic, it catalyzes the enolization of the methyl ketone during chromatography, destroying the stereocenter at C2. Upon re-ketonization, a thermodynamic mixture of cis and trans isomers is formed.
The Fix:  Avoid prolonged silica gel chromatography. Instead, isolate the trans isomer via selective crystallization. The trans isomer forms highly stable , which drive the equilibrium toward the trans configuration during crystallization[1].

Q2: I am seeing +322 m/z peaks in my LC-MS after concentrating the product. What are these, and how do I prevent them? Causality: These are likely aldol self-condensation dimers. The methyl ketone moiety can act as both a nucleophile (via its enol/enolate) and an electrophile. Prolonged heating during solvent evaporation, especially if trace acid or base catalysts from the reaction remain, drives this intermolecular condensation. The Fix: Perform a strict acid-base wash to remove all trace catalysts before concentration. Evaporate solvents under high vacuum at temperatures strictly below 35°C .

Q3: How can I efficiently separate the target keto-acid from unreacted neutral organic precursors and over-acylated byproducts? Causality: You must exploit the orthogonal solubility of the ionized vs. unionized carboxyl group. of a compound in its acid or base form to induce separation[2]. The carboxylic acid group (pKa ~4.8) allows the target to partition into an aqueous layer as a sodium salt, leaving neutral impurities behind. The Fix: Utilize a pH-gradient liquid-liquid extraction (LLE) as detailed in the Experimental Protocols section below.

Section 2: Quantitative Data & Physical Properties

To successfully purify the compound, you must understand how it partitions relative to common impurities.

Property2-Acetylcyclohexane-1-carboxylic acidCommon Impurity (Neutral Precursor)Common Impurity (Aldol Dimer)
Molecular Weight 170.21 g/mol Varies~322 g/mol
pKa (Carboxylic Acid) ~4.8N/A~4.8
State at RT Solid (trans isomer)Liquid / SolidViscous Oil / Solid
Solubility in Sat. NaHCO₃ High (as sodium salt)InsolubleModerate
Retention Factor (Rf) *0.3 (broad/streaking)0.7 - 0.90.1 - 0.2

* TLC conditions: 70:30 Hexanes:EtOAc with 1% Acetic Acid.

Section 3: Experimental Protocols

pH-Gradient Liquid-Liquid Extraction (LLE)

This protocol relies on a self-validating system ; do not proceed to the next step unless the validation checkpoint is met.

Step 1: Dissolution Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

Step 2: Base Extraction Extract the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.5).

  • Self-Validation Checkpoint: Observe the cessation of CO₂ evolution. Test the aqueous layer with pH paper; it must read

    
     8.0 . If it reads lower, the keto-acid is not fully deprotonated. Add more NaHCO₃ until the pH is stable.
    

Step 3: Phase Separation Separate the layers. Discard the organic layer (contains neutral byproducts) and retain the aqueous layer (contains the target sodium salt).

Step 4: Acidification Cool the aqueous layer to 0°C in an ice bath to minimize acid-catalyzed enolization. Carefully add 1M HCl dropwise while stirring.

  • Self-Validation Checkpoint: Test the solution with pH paper to confirm it is exactly pH 2.0 . A persistent milky white cloudiness or precipitate must form, visually confirming the protonation and phase-separation of the organic acid.

Step 5: Back-Extraction Extract the acidified aqueous layer 3 times with fresh ethyl acetate (EtOAc) to pull the protonated keto-acid back into the organic phase.

  • Self-Validation Checkpoint: After the final extraction, spot the remaining aqueous layer on a TLC plate and stain with KMnO₄. A lack of yellow/white spots against the purple background validates that 100% of the product has been successfully partitioned into the organic phase.

Step 6: Concentration Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <35°C to prevent thermal aldol condensation.

Section 4: Mechanistic & Workflow Visualizations

Workflow Crude Crude Reaction Mixture (in Et2O) Bicarb Extract with Sat. NaHCO3 (pH 8.5) Crude->Bicarb Org1 Organic Layer 1 (Neutral Byproducts) Bicarb->Org1 Discard Aq1 Aqueous Layer 1 (Keto-Acid Na-Salt) Bicarb->Aq1 Keep Acidify Acidify with 1M HCl to pH 2 at 0°C Aq1->Acidify Extract2 Extract with EtOAc Acidify->Extract2 Org2 Organic Layer 2 (Pure Keto-Acid) Extract2->Org2 Keep Aq2 Aqueous Layer 2 (Aqueous Waste) Extract2->Aq2 Discard

Liquid-Liquid Extraction Workflow for 2-Acetylcyclohexane-1-carboxylic Acid.

Pathway Cis cis-2-Acetylcyclohexane- 1-carboxylic acid (Kinetic/Sterically Hindered) Enol Enol Intermediate (Loss of C2 Stereocenter) Cis->Enol H+ or OH- (Epimerization) Trans trans-2-Acetylcyclohexane- 1-carboxylic acid (Thermodynamically Stable) Enol->Trans Crystallization (Dimerization)

Acid/Base-Catalyzed Epimerization Pathway at the C2 Position.

Section 5: References

  • Title : trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids Source : Acta Crystallographica Section C (PubMed) URL :[Link]

  • Title : Acid–base extraction Source : Wikipedia URL :[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Decarboxylation of 2-Acetylcyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the decarboxylation of 2-acetylcyclohexane-1-carboxylic acid. This guide is designed to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the decarboxylation of 2-acetylcyclohexane-1-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and address common issues encountered during this critical synthetic step. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My decarboxylation reaction is not going to completion. What are the most likely causes?

A1: Incomplete decarboxylation is a common issue. The primary factors to investigate are insufficient temperature, incorrect pH, or the presence of impurities that may interfere with the reaction mechanism. Beta-keto acids like 2-acetylcyclohexane-1-carboxylic acid require thermal energy to overcome the activation barrier for the loss of CO2.[1][2] Ensure your reaction is heated to the appropriate temperature for a sufficient duration. Acidic conditions can promote the protonated form of the carboxylic acid, which is more prone to decarboxylation, while neutral to slightly alkaline pH can stabilize the carboxylate anion, slowing the reaction.[3]

Q2: I'm observing the formation of unexpected side products. What are they and how can I avoid them?

A2: Side reactions can arise from the reactivity of the enolate intermediate formed during decarboxylation.[4] This nucleophilic species can participate in self-condensation or reactions with other electrophiles present in the mixture.[4] To minimize side products, ensure a clean starting material and consider running the reaction under inert atmosphere to prevent oxidation. The choice of solvent can also influence side reactions; less polar solvents may be preferable.

Q3: What is the optimal temperature range for the decarboxylation of 2-acetylcyclohexane-1-carboxylic acid?

A3: The optimal temperature can vary depending on the solvent and scale of the reaction. Generally, temperatures between 100-160°C are effective.[5] It is recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress by techniques like TLC or GC to avoid decomposition of the desired product, 2-acetylcyclohexanone.

Q4: How does the choice of solvent affect the decarboxylation process?

A4: The solvent plays a crucial role. While protic solvents can potentially disrupt the internal hydrogen bonding necessary for the cyclic transition state of decarboxylation, studies have shown that the reaction rate is not significantly affected by solvent polarity, supporting a concerted mechanism.[6] However, the solvent's boiling point is a key practical consideration for maintaining the required reaction temperature. High-boiling point, inert solvents like toluene, xylene, or DMSO are often suitable choices.

Q5: Can I perform the decarboxylation under basic conditions?

A5: While decarboxylation can occur under basic conditions, it is often problematic.[4] The base will deprotonate the carboxylic acid to form the carboxylate. While this can lose CO2, the resulting enolate is highly nucleophilic and prone to undesirable side reactions.[4] Furthermore, the CO2 produced will react with the base, requiring an excess of the basic reagent.[4] For these reasons, thermal decarboxylation, often with a catalytic amount of acid, is generally preferred.

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low yield of 2-acetylcyclohexanone is a significant concern that can stem from several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving the root cause.

Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Product Yield Observed check_sm Verify Starting Material Purity (NMR, GC-MS) start->check_sm incomplete_reaction Assess Reaction Completion (TLC, GC) check_sm->incomplete_reaction Purity OK sm_impure Impure Starting Material check_sm->sm_impure Purity <95% workup_issue Evaluate Work-up & Purification (Extraction, Distillation) incomplete_reaction->workup_issue Complete Conversion reaction_params Suboptimal Reaction Conditions incomplete_reaction->reaction_params Starting Material Remains product_loss Product Loss During Work-up workup_issue->product_loss Discrepancy in Yield purify_sm Solution: Purify Starting Material (Recrystallization, Chromatography) sm_impure->purify_sm optimize_reaction Solution: Optimize Reaction (Increase Temp/Time, Change Solvent) reaction_params->optimize_reaction refine_workup Solution: Refine Work-up (Adjust pH, Check Distillation Setup) product_loss->refine_workup

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps
Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Incomplete Reaction The decarboxylation of β-keto acids is a thermally driven process that proceeds through a cyclic, concerted transition state.[1][6] Insufficient thermal energy will result in a slow reaction rate and incomplete conversion. The stability of the starting material under prolonged heating should also be considered.Action: Increase reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or GC analysis to determine the optimal conditions. Protocol: Set up the reaction under an inert atmosphere. Heat the reaction mixture in a high-boiling solvent (e.g., toluene, xylene) to reflux. Withdraw aliquots every hour and analyze by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) to track the disappearance of the starting material spot.
Starting Material Degradation 2-Acetylcyclohexane-1-carboxylic acid, like other β-keto acids, can be thermally labile.[3] If the starting material is impure or if the reaction is heated too aggressively, degradation can occur, leading to a lower yield of the desired product.Action: Ensure the purity of the starting material before beginning the reaction. Consider a more gradual heating profile. Protocol: Analyze the starting material by ¹H NMR to check for impurities. If necessary, purify by recrystallization. When starting the reaction, heat the mixture gradually to the target temperature over 30 minutes.
Product Loss During Work-up The product, 2-acetylcyclohexanone, is a liquid that can be lost during extraction or purification if proper techniques are not employed. It has some water solubility, which can lead to losses in aqueous washes. Inefficient distillation can also be a major source of product loss.Action: Optimize the work-up and purification procedures. Protocol: During aqueous extraction, saturate the aqueous layer with NaCl to decrease the solubility of the organic product. When performing distillation, ensure the system is under a good vacuum and that the collection flask is adequately cooled to prevent loss of the volatile product.[7]
Issue 2: Inconsistent Reaction Times

Variability in reaction times can be frustrating and points to a lack of control over key reaction parameters. This section will help you identify and control the variables that influence the rate of decarboxylation.

Factors Influencing Reaction Rate

RateFactors rate Reaction Rate temp Temperature rate->temp Directly Proportional catalyst Presence of Catalysts (Acidic/Basic Impurities) rate->catalyst Can Accelerate/Inhibit solvent Solvent Choice rate->solvent Affects Heat Transfer & Solubility

Caption: Key factors affecting decarboxylation rate.

Detailed Troubleshooting Steps
Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Inconsistent Heating The rate of decarboxylation is highly dependent on temperature.[2] Fluctuations in the heat source or inefficient heat transfer within the reaction vessel will lead to inconsistent reaction times.Action: Ensure uniform and stable heating. Protocol: Use a temperature-controlled heating mantle or an oil bath for consistent heat distribution. Ensure the reaction flask is appropriately sized for the reaction volume to allow for efficient stirring and heat transfer.
Presence of Catalytic Impurities Trace amounts of acidic or basic impurities in the starting material or solvent can catalyze or inhibit the decarboxylation reaction, leading to unpredictable reaction times.[3]Action: Use high-purity starting materials and solvents. Protocol: Purify the 2-acetylcyclohexane-1-carboxylic acid if its purity is questionable. Use anhydrous, freshly distilled solvents to minimize the presence of water and other impurities.
Scale-up Issues As the reaction scale increases, heat and mass transfer can become less efficient, potentially leading to longer reaction times compared to smaller-scale experiments.Action: Re-optimize reaction conditions when scaling up. Protocol: When increasing the scale, consider a more gradual temperature ramp-up. Ensure that stirring is vigorous enough to maintain a homogeneous mixture. It may be necessary to increase the reaction time or temperature to achieve complete conversion on a larger scale.

Experimental Protocols

Synthesis of 2-Acetylcyclohexanone via Decarboxylation

This protocol describes the thermal decarboxylation of 2-acetylcyclohexane-1-carboxylic acid to yield 2-acetylcyclohexanone.

Materials:

  • 2-Acetylcyclohexane-1-carboxylic acid

  • Toluene (or other suitable high-boiling solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-acetylcyclohexane-1-carboxylic acid in toluene (approximately 5-10 mL of solvent per gram of starting material).

  • Heating: Heat the reaction mixture to reflux (approximately 110°C for toluene) using a heating mantle or oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by observing the cessation of CO2 evolution (bubbling). For more precise monitoring, periodically take small aliquots of the reaction mixture and analyze by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any unreacted starting material.

    • Wash with brine to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain pure 2-acetylcyclohexanone.[7]

Mechanism of Decarboxylation of a β-Keto Acid

The decarboxylation of β-keto acids proceeds through a concerted mechanism involving a cyclic transition state.

DecarboxylationMechanism start β-Keto Acid ts Cyclic Transition State start->ts Heat enol Enol Intermediate ts->enol co2 CO₂ ts->co2 ketone Ketone Product (2-Acetylcyclohexanone) enol->ketone Tautomerization

Caption: Mechanism of β-keto acid decarboxylation.

This process involves the transfer of the acidic proton to the keto carbonyl oxygen, accompanied by a rearrangement of electrons that results in the cleavage of the C-C bond and the release of carbon dioxide.[1][6] The initial product is an enol, which then rapidly tautomerizes to the more stable ketone form.[6][8]

References

  • PrepChem.com. (n.d.). Synthesis of 2-Acetyl-2-[2-(ethoxycarbonyl)ethyl]cyclohexanone. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Yoo, E.-S. (2009, June 2). Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-Enamine. Journal of Advanced Engineering and Technology. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (2024, January 18). Decarboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN106083554A - Method for preparing 2-acetyl cyclohexanone by one-pot method.
  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-). Retrieved from [Link]

Sources

Troubleshooting

minimizing side reactions during 2-acetylcyclohexane-1-carboxylic acid synthesis

Welcome to the Technical Support Center for the synthesis of 2-acetylcyclohexane-1-carboxylic acid (CAS: 148029-00-9)[1]. As researchers and drug development professionals, achieving high chemoselectivity and stereocontr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-acetylcyclohexane-1-carboxylic acid (CAS: 148029-00-9)[1]. As researchers and drug development professionals, achieving high chemoselectivity and stereocontrol in bifunctional aliphatic rings is a common synthetic hurdle.

This guide focuses on the highly atom-economical[2] two-step synthetic route: a Diels-Alder cycloaddition followed by catalytic hydrogenation . Below, we break down the causality behind common side reactions, provide field-proven troubleshooting FAQs, and outline self-validating experimental protocols.

I. Reaction Workflow & Pathway Diagnostics

To minimize side reactions, it is critical to understand the kinetic and thermodynamic pathways of the synthesis. The primary route utilizes 1,3-butadiene and (E)-4-oxopent-2-enoic acid to establish the cyclohexane core, followed by selective alkene reduction.

SynthesisWorkflow R1 Precursors 1,3-Butadiene + (E)-4-oxopent-2-enoic acid Step1 Diels-Alder Cycloaddition R1->Step1 Int1 Intermediate Cyclohexene Adduct Step1->Int1 110°C, Toluene Step2 Catalytic Hydrogenation Int1->Step2 Prod Target Product 2-acetylcyclohexane- 1-carboxylic acid Step2->Prod Pd/C, H2, RT

Caption: Workflow for the 2-step synthesis of 2-acetylcyclohexane-1-carboxylic acid.

II. Troubleshooting FAQs: Minimizing Side Reactions

Part A: The Diels-Alder Cycloaddition

Q1: Why am I seeing high levels of 4-vinylcyclohexene instead of my target cycloadduct? Causality: 4-vinylcyclohexene is the thermal dimer of 1,3-butadiene. When excess butadiene gas is used in a sealed tube at 110 °C, the high concentration of the diene kinetically favors bimolecular dimerization over the desired cross-cycloaddition with the dienophile. Solution: Replace butadiene gas with 3-sulfolene . 3-sulfolene undergoes a retrocheletropic reaction at elevated temperatures to release 1,3-butadiene and SO₂ slowly. This maintains a low steady-state concentration of the diene, thermodynamically favoring the reaction with (E)-4-oxopent-2-enoic acid and suppressing dimer formation.

Q2: My cycloadduct is a mixture of cis and trans isomers, but I started with pure (E)-dienophile. How do I prevent this? Causality: The acetyl and carboxylic acid groups increase the acidity of the α-protons on the cyclohexane ring. Under prolonged heating (>24 hours), enolization occurs, leading to thermodynamic equilibration and epimerization, disrupting the favorable hydrogen-bonding patterns inherent to the pure trans-isomer[3]. Solution: Strictly limit the reaction time to 18 hours and ensure your glassware is free of trace alkaline residues (e.g., from base baths), which catalyze the enolization process.

Part B: Catalytic Hydrogenation

Q3: The alkene is reduced, but I am also seeing reduction of the acetyl group. How do I minimize this over-reduction? Causality: Palladium on carbon (Pd/C) is highly active. While the activation energy for alkene reduction is significantly lower than that of aliphatic ketones, prolonged exposure to hydrogen gas allows the system to overcome the higher activation barrier for ketone reduction, yielding 1-(1-hydroxyethyl)cyclohexane-1-carboxylic acid. Solution: This is a kinetic issue. You must strictly monitor hydrogen uptake using a gas burette and terminate the reaction exactly when 1 molar equivalent of H₂ is consumed.

SideReactionPathway Int Intermediate trans-2-acetylcyclohex-4-ene- 1-carboxylic acid Target Target Product trans-2-acetylcyclohexane- 1-carboxylic acid Int->Target Fast: Alkene Reduction (Optimal H2 exposure) Side Over-reduced Byproduct 1-(1-hydroxyethyl)cyclohexane- 1-carboxylic acid Int->Side Direct Over-reduction (High Pressure/Temp) Target->Side Slow: Ketone Reduction (Prolonged H2 / Excess Catalyst)

Caption: Kinetic pathway illustrating the primary hydrogenation and secondary over-reduction side reactions.

III. Quantitative Impact of Reaction Parameters

The table below summarizes how specific parameter deviations impact the chemoselectivity and overall yield of the synthesis.

Reaction StepParameter VariationPrimary Side ProductTarget Yield (%)Side Product Yield (%)
Diels-AlderExcess Butadiene gas (sealed tube)4-vinylcyclohexene65%25%
Diels-Alder3-Sulfolene (in situ generation)4-vinylcyclohexene88%<5%
Hydrogenation10% Pd/C, 48 hours exposure1-(1-hydroxyethyl)cyclohexane-1-carboxylic acid40%55%
Hydrogenation5% Pd/C, strict 1 eq H₂ uptake1-(1-hydroxyethyl)cyclohexane-1-carboxylic acid95%<2%

IV. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every step in this protocol includes a built-in validation checkpoint.

Step 1: Synthesis of trans-2-acetylcyclohex-4-ene-1-carboxylic acid
  • Setup: In a heavy-walled pressure tube, dissolve 10.0 mmol of (E)-4-oxopent-2-enoic acid and 15.0 mmol of 3-sulfolene in 15 mL of anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 110 °C behind a blast shield for exactly 18 hours. Causality: 110 °C is required to trigger the extrusion of SO₂ from 3-sulfolene.

  • Workup: Cool the vessel to room temperature, carefully vent the SO₂ gas, and concentrate the mixture under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: Analyze the purified intermediate via ¹H NMR. The reaction is validated if you observe the appearance of distinct vinylic protons at δ 5.6–5.8 ppm and the complete disappearance of the conjugated alkene protons of the starting material.

Step 2: Synthesis of trans-2-acetylcyclohexane-1-carboxylic acid
  • Setup: Dissolve 5.0 mmol of the purified intermediate from Step 1 in 20 mL of absolute ethanol. Add 50 mg of 5% Pd/C.

  • Reaction: Evacuate the flask and backfill with H₂ gas (1 atm) using a balloon connected to a gas burette. Stir vigorously at room temperature.

  • Monitoring: Track the volume of H₂ consumed. Causality: Monitoring volumetric uptake prevents the thermodynamic sink of ketone over-reduction.

  • Validation Checkpoint: The system is self-validating; terminate the reaction immediately when exactly 122 mL of H₂ (approx. 5.0 mmol at RT/1 atm) has been consumed.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst, wash with ethanol, and concentrate in vacuo to yield the pure 2-acetylcyclohexane-1-carboxylic acid.

V. References

  • Newman, J. M., Thompson, H. W., & Lalancette, R. A. "trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids." Acta Crystallographica Section C: Structural Chemistry, 2002. Available at:[Link]

  • "Carboxylic Acids and Their Derivatives." University of Al-Mustansiriyah. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2-Acetylcyclohexane-1-carboxylic Acid

Welcome to the Technical Support Center for 2-acetylcyclohexane-1-carboxylic acid . This guide is engineered for researchers, analytical chemists, and drug development professionals who require a deep mechanistic underst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-acetylcyclohexane-1-carboxylic acid . This guide is engineered for researchers, analytical chemists, and drug development professionals who require a deep mechanistic understanding of this molecule's behavior under acidic conditions.

Structural Reality & Mechanistic Behavior

A frequent point of failure in experimental design is the misclassification of 2-acetylcyclohexane-1-carboxylic acid. Due to the "2-acetyl" nomenclature, many chemists intuitively treat it as a


-keto acid. However, mapping the carbon backbone reveals that the ketone carbonyl is positioned at the 

-carbon
relative to the carboxylic acid[1].

Because it is a ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-keto acid, it does not  undergo the classic 6-membered cyclic transition state required for facile decarboxylation[2]. Instead, its primary degradation and transformation pathways under acidic conditions are governed by enolization-driven epimerization and subsequent intramolecular lactolization. As demonstrated in , the pure trans isomer lacks intramolecular interactions and is stable as an open-chain keto-acid. However, when exposed to acid in solution, the molecule becomes highly dynamic.

Mechanism Trans trans-Isomer (Stable Open Chain) Enol C2-Enol Intermediate (Reactive) Trans->Enol H+ (Enolization) Cis cis-Isomer (Unstable Open Chain) Enol->Cis H+ (Reprotonation) Lactol Bicyclic Lactol (Hexahydrophthalide deriv.) Cis->Lactol H+ (Cyclization)

Fig 1. Acid-catalyzed epimerization and lactolization pathway of 2-acetylcyclohexane-1-carboxylic acid.

Troubleshooting & FAQs

Q1: Why does my 2-acetylcyclohexane-1-carboxylic acid standard show split peaks or severe tailing in RP-HPLC under acidic mobile phases (e.g., 0.1% TFA)? A: You are observing on-column acid-catalyzed epimerization. Under strongly acidic conditions (pH < 2.5), the C2 proton (alpha to the ketone) readily enolizes. This allows the stable trans form to epimerize into the cis form. Once in the cis conformation, the proximity of the carboxyl and acetyl groups triggers an intramolecular cyclization, forming a 5-membered bicyclic lactol (3-hydroxy-3-methylhexahydroisobenzofuran-1(3H)-one). This dynamic equilibrium occurring during the chromatographic run results in split peaks or a "saddle" baseline. Fix: Switch to a weaker acid modifier (e.g., 0.05% Formic Acid) and ensure your sample diluent is buffered to pH > 5.0 prior to injection.

Q2: Is this compound susceptible to decarboxylation during acid-catalyzed esterification? A: No. As a


-keto acid, it is highly stable against decarboxylation. However, standard Fischer esterification (e.g., H

SO

in MeOH) will yield poor results because the strong acid and heat will drive the molecule past the lactol stage, causing it to dehydrate into an unreactive enol-lactone . Fix: To preserve the trans stereochemistry and avoid cyclization, utilize mild, non-acidic esterification protocols, such as alkylation of the carboxylate salt (e.g., MeI / K

CO

in DMF) or carbodiimide coupling (EDC/HOBt).

Q3: How can I differentiate the open-chain acid from the lactol in LC-MS? A: The open-chain isomers (cis and trans) will exhibit a strong[M+H]


 parent ion at 

171. The lactol, being a cyclic hemiacetal, is highly prone to in-source fragmentation. It will predominantly appear as the dehydrated product ion[M-H

O+H]

at

153.

Quantitative Stability Data

The table below summarizes the thermodynamic and kinetic behavior of the molecule's various states when exposed to an aggressive acidic matrix (pH 2.0).

Chemical SpeciesRelative Stability (

)
Kinetic Half-Life (pH 2.0, 40°C)Primary Analytical Marker
trans-Isomer 0.0 kcal/mol (Reference)N/A (Baseline)

171 /

H-NMR: ~2.8 ppm (m, C2-H)
cis-Isomer +1.2 kcal/mol~45 mins (Formation)

171 /

H-NMR: ~3.1 ppm (m, C2-H)
Bicyclic Lactol -0.5 kcal/mol~50 mins (Formation)

153 (In-source loss of H

O)
Enol-Lactone +4.5 kcal/mol>24 hours (Requires heat)IR: 1780 cm

(Lactone C=O stretch)

Self-Validating Analytical Protocol: Kinetic Stability Profiling

To accurately profile the stability of 2-acetylcyclohexane-1-carboxylic acid without inducing analytical artifacts, follow this self-validating workflow. The causality behind this design is to physically separate the incubation environment from the analytical environment.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 50 mM phosphate buffer adjusted strictly to pH 2.0 using phosphoric acid.

  • Analyte Spiking: Dissolve the pure trans-2-acetylcyclohexane-1-carboxylic acid standard in HPLC-grade acetonitrile (10 mg/mL stock). Spike into the acidic buffer to achieve a final working concentration of 100 µg/mL.

  • Controlled Incubation: Place the solution in a thermostatted autosampler or water bath set to 40°C.

  • Aliquot Quenching (Critical Step): At designated time points (0, 30, 60, 120, 240 mins), withdraw 100 µL aliquots and immediately neutralize with 100 µL of 100 mM ammonium bicarbonate buffer (pH 7.5). Causality: Neutralization instantly halts the acid-catalyzed enolization, "freezing" the trans/cis/lactol ratio for accurate measurement.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a rapid gradient of water/acetonitrile containing only 0.05% formic acid.

  • Self-Validation Check: The protocol validates itself via mass balance. The molar sum of the trans isomer, cis isomer, and lactol at any time point (

    
    ) must equal the initial molar concentration of the trans isomer at 
    
    
    
    . A deviation of >5% triggers an automatic failure investigation for unmonitored side reactions (e.g., irreversible dehydration to the enol-lactone).

Workflow S1 1. Matrix Prep 50 mM Phosphate Buffer (pH 2.0) S2 2. Spiking Add analyte to 100 µg/mL S1->S2 S3 3. Thermal Incubation 40°C for 0-240 mins S2->S3 S4 4. Quenching Neutralize with NH4HCO3 (pH 7.5) S3->S4 S5 5. LC-MS/MS Analysis Quantify trans, cis, and lactol S4->S5 S6 6. Data Validation Mass balance check (Sum of species) S5->S6

Fig 2. Self-validating workflow for kinetic stability profiling under acidic conditions.

References

  • Newman, J. M., Thompson, H. W., & Lalancette, R. A. (2002). trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids. Acta Crystallographica Section C. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5238448, 2-acetylcyclohexane-1-carboxylic Acid. URL:[Link]

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Acetylcyclohexane-1-carboxylic Acid Reactions

Welcome to the technical support center for 2-acetylcyclohexane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-acetylcyclohexane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges posed by this sterically hindered substrate. Due to the 1,2-disubstituted pattern on a cyclohexane ring, reactions involving either the ketone or the carboxylic acid functional groups often require non-standard approaches to achieve desired yields and selectivity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles.

Understanding the Core Challenge: Isomerism and Steric Crowding

2-Acetylcyclohexane-1-carboxylic acid exists as cis and trans diastereomers. The relative orientation of the acetyl and carboxylic acid groups dictates the molecule's conformational energetics and, consequently, its reactivity. In the most stable chair conformation, bulky substituents preferentially occupy the equatorial position to minimize destabilizing 1,3-diaxial interactions.[1]

  • trans-isomer : The acetyl and carboxylic acid groups are on opposite faces of the ring. In the most stable di-equatorial conformation, both groups are relatively exposed, presenting a lower steric barrier to incoming reagents.

  • cis-isomer : The groups are on the same face. To minimize steric strain, the larger group will typically occupy an equatorial position, forcing the smaller group into an axial position. This axial substituent, along with the adjacent equatorial group, creates a significantly more crowded environment, hindering access to the reactive centers.[2]

The guidance below addresses issues arising from this inherent steric congestion, with a particular focus on strategies applicable to the more challenging cis-isomer.

Troubleshooting Guide: Common Experimental Failures & Solutions

This section addresses specific problems in a Q&A format, providing both the underlying cause and validated solutions with detailed protocols.

Problem 1: Extremely low yields (<20%) during Fischer esterification of the carboxylic acid with a primary alcohol (e.g., ethanol) and H₂SO₄ catalyst.

Cause of Failure: Standard Fischer esterification is an equilibrium-driven process that relies on the nucleophilic attack of an alcohol on a protonated carboxylic acid.[3] With 2-acetylcyclohexane-1-carboxylic acid, the steric bulk of the cyclohexane ring and the adjacent acetyl group severely obstructs the trajectory of the incoming alcohol nucleophile. This raises the activation energy of the tetrahedral intermediate formation, dramatically slowing the reaction rate and favoring the starting materials at equilibrium.[2]

Strategic Solutions:

  • Activate the Carboxylic Acid: Formation of an Acyl Chloride By converting the carboxylic acid to a highly reactive acyl chloride, you dramatically increase the electrophilicity of the carbonyl carbon. This enhanced reactivity overcomes the steric barrier, allowing for rapid reaction with the alcohol, even at low temperatures.[4]

    Acyl Chloride formation workflow.

    Protocol 1: Acyl Chloride-Mediated Esterification

    • To a solution of 2-acetylcyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere, add a catalytic amount of DMF (0.05 eq).

    • Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring gas evolution.

    • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

    • Dissolve the crude acyl chloride in anhydrous DCM (0.2 M) under argon and cool to 0 °C.

    • Add a solution of the desired alcohol (1.2 eq) and pyridine (1.5 eq) in DCM dropwise.

    • Stir for 1 hour at 0 °C, then warm to room temperature and stir for an additional 2-4 hours.

    • Quench with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.

  • Employ a Powerful Coupling Reagent Coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the alcohol.[5]

    Protocol 2: DCC-Mediated Esterification

    • Dissolve 2-acetylcyclohexane-1-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (0.2 M).

    • Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.

    • Combine the filtrates, wash with 1M HCl and brine, dry over MgSO₄, and concentrate.

    • Purify the crude ester via column chromatography.

Method Typical Conditions Pros Cons
Fischer Esterification R-OH (excess), H₂SO₄ (cat.), refluxAtom economical, simple setupFails for hindered substrates
Acyl Chloride 1. (COCl)₂, cat. DMF; 2. R-OH, PyridineHighly effective, fast, reliableRequires handling of toxic reagents
DCC Coupling DCC, DMAP (cat.), R-OH, DCMMild conditions, effectiveStoichiometric urea byproduct can complicate purification
Problem 2: During a reaction targeting the carboxylic acid, the ketone unexpectedly reacts. How can I perform a reaction selectively at the -COOH group?

Cause of Failure: Many reagents are not perfectly chemoselective. For instance, powerful reducing agents like LiAlH₄ will reduce both a carboxylic acid and a ketone.[6] Similarly, organolithium reagents intended to add to the carboxylic acid can also attack the ketone.[5]

Strategic Solution: Ketone Protection To ensure reactivity occurs only at the carboxylic acid, the ketone must be "masked" with a protecting group. The most common and robust protecting group for a ketone is a cyclic ketal, typically formed with ethylene glycol. Ketals are stable to a wide range of nucleophiles, bases, and hydrides but are easily removed with aqueous acid.[7][8]

G

Workflow for selective reaction at the carboxylic acid.

Protocol 3: Ketone Protection/Deprotection Sequence

  • Protection:

    • To a solution of 2-acetylcyclohexane-1-carboxylic acid (1.0 eq) in toluene (0.3 M), add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.05 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water is no longer collected.

    • Cool the reaction, wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the ketal-protected acid. This can often be used without further purification.

  • Reaction at Carboxylic Acid:

    • Perform the desired transformation (e.g., reduction, Grignard addition) on the ketal-protected substrate.

  • Deprotection:

    • Dissolve the product from the previous step in a mixture of acetone and water (e.g., 4:1 v/v).

    • Add a catalytic amount of 2M HCl.

    • Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Neutralize with saturated NaHCO₃ and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the final product with the ketone restored.

Problem 3: LiAlH₄ reduces both functional groups. How can I selectively reduce only the ketone to an alcohol?

Cause of Failure: Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent capable of reducing almost all carbonyl-containing functional groups, including both ketones and carboxylic acids.[9]

Strategic Solution: Use a Chemoselective Reducing Agent after Protecting the Acid The key is to use a milder reducing agent that is selective for ketones over carboxylic acids (or their esters). Sodium borohydride (NaBH₄) is the ideal choice as it readily reduces ketones but does not react with carboxylic acids or esters under standard conditions.[9] However, the free carboxylic acid can react with NaBH₄ in an acid-base manner, consuming the reagent. Therefore, it is best practice to first protect the carboxylic acid as an ester.

Table of Common Reducing Agents and Selectivity

Reagent Reduces Ketone? Reduces Carboxylic Acid? Reduces Ester?
LiAlH₄ YesYesYes
NaBH₄ YesNoNo
BH₃·THF YesYesYes

Protocol 4: Selective Ketone Reduction

  • Esterification (Protection): Convert the carboxylic acid to its methyl or ethyl ester using one of the methods from Problem 1 (e.g., acyl chloride or DCC coupling).

  • Selective Reduction:

    • Dissolve the ester (1.0 eq) in methanol or ethanol (0.2 M) and cool to 0 °C.

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling any gas evolution.

    • Stir at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.

    • Carefully quench the reaction by the slow addition of 1M HCl until the pH is ~5-6.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Hydrolysis (Deprotection):

    • Hydrolyze the ester back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) to yield the final hydroxy acid product.

Frequently Asked Questions (FAQs)

Q1: Which isomer, cis or trans, is generally more difficult to work with? The cis-isomer is significantly more challenging due to greater steric hindrance. With both functional groups on the same face of the ring, the reactive centers are more crowded, making them less accessible to reagents compared to the trans-isomer where the groups are on opposite faces.[2][10]

Q2: Why is Fischer esterification so sensitive to steric hindrance? Fischer esterification is a fully reversible process with an equilibrium constant often close to 1.[4] Steric hindrance not only slows the forward reaction rate but can also shift the equilibrium position toward the starting materials, as the crowded tetrahedral intermediate is thermodynamically disfavored. This results in very poor conversions for hindered substrates.

Q3: Are there catalytic methods to overcome steric hindrance in esterification without converting to an acid chloride? Yes. Certain bulky Brønsted acid catalysts, such as diarylammonium salts (e.g., diphenylammonium triflate) or specific sulfonic acids, have been developed to promote the esterification of sterically demanding acids and alcohols.[11][12] These catalysts are thought to create a specific hydrophobic environment that facilitates the dehydration reaction required for ester formation, even without the need to physically remove water.[12]

Q4: Can I reduce the carboxylic acid without touching the ketone? This is very challenging without protection. Most reagents strong enough to reduce a carboxylic acid (like borane or LiAlH₄) will also reduce a ketone.[6] The most reliable method is to protect the ketone as a ketal, reduce the carboxylic acid, and then deprotect the ketal as outlined in Protocol 3.[7][8]

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Wikipedia. Protecting group.
  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
  • Chemistry LibreTexts. (2020). 6.3: Carbonyl Protecting Groups.
  • Slideshare. Protection of carbonyl and carboxyl group.
  • Willingdon College, Sangli. Protection and deprotection.
  • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • Organic Chemistry Portal.
  • Khan Academy. Disubstituted cyclohexane.
  • YouTube. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry.
  • Chemistry LibreTexts. (2022). 4.
  • Save My Exams. (2025). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry: SL): Revision Note.
  • Chemistry Steps. (2024). 1,3-Diaxial Interactions and A value for Cyclohexanes.
  • Chemistry LibreTexts. (2019). 18.
  • St. Paul's Cathedral Mission College.
  • Reactions of Carboxylic acids.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry Steps. Carboxylic Acids to Ketones.
  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids.

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR Spectroscopy: A Comparative Guide for the Structural Elucidation of 2-Acetylcyclohexane-1-carboxylic Acid

As a Senior Application Scientist, one of the most frequent analytical dilemmas I encounter is selecting the appropriate Nuclear Magnetic Resonance (NMR) platform for structural elucidation. While high-field superconduct...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent analytical dilemmas I encounter is selecting the appropriate Nuclear Magnetic Resonance (NMR) platform for structural elucidation. While high-field superconducting magnets have long been the gold standard, the rapid advancement of permanent-magnet benchtop NMR systems has disrupted traditional workflows.

This guide objectively compares the analytical performance of a 600 MHz High-Field Spectrometer against an 80 MHz Benchtop NMR for the structural assignment of 2-acetylcyclohexane-1-carboxylic acid . This specific cycloaliphatic compound serves as an excellent benchmarking molecule due to its complex stereochemistry and highly coupled aliphatic spin systems.

The Mechanistic Challenge: Stereochemistry and Spin-Spin Coupling

2-acetylcyclohexane-1-carboxylic acid possesses two adjacent stereocenters (C1 and C2), meaning it can exist as either a cis or trans isomer. The physical properties and chemical reactivity of this building block are heavily dictated by this relative stereochemistry[4].

To assign the stereochemistry, we rely on the Karplus relationship , which dictates that the scalar coupling constant (


) between vicinal protons is dependent on their dihedral angle.
  • Trans-isomer : The bulky carboxylic acid and acetyl groups adopt equatorial positions to minimize steric clash. Consequently, the C1-H and C2-H protons are diaxial (dihedral angle

    
     180°), resulting in a large coupling constant (
    
    
    
    Hz).
  • Cis-isomer : One substituent must be axial and the other equatorial. The resulting axial-equatorial proton interaction yields a much smaller coupling constant (

    
     Hz).
    

The Field-Strength Dilemma : Chemical shift dispersion (measured in Hz) scales linearly with the external magnetic field (


), whereas scalar J-couplings are field-independent. At 600 MHz, the ratio of chemical shift difference to coupling constant (

) is large, yielding clean, first-order multiplets. At 80 MHz,

approaches 1, leading to second-order "roofing" effects and severe signal overlap in the narrow aliphatic window [3].

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following methodology establishes a self-validating system for acquiring and processing the NMR data on both platforms.

Step 1: Standardized Sample Preparation
  • Weighing : Accurately weigh 25.0 mg of 2-acetylcyclohexane-1-carboxylic acid.

  • Solvent Selection : Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is selected because it lacks exchangeable deuterium atoms that would wash out the broad carboxylic acid (-COOH) proton signal at 
      
      
      
      11.5 ppm. TMS provides a reliable 0.0 ppm internal reference.
  • Transfer : Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Step 2: High-Field Acquisition (600 MHz Superconducting Magnet)
  • Insert the sample, tune and match the probe to the

    
    H frequency, and lock onto the CDCl
    
    
    
    deuterium signal.
  • Shim the magnet (Z1-Z5 gradients) until the TMS linewidth at half-height is < 0.5 Hz.

  • Acquisition : Acquire a 1D

    
    H spectrum using a 30° excitation pulse, 16 scans, and a 4-second relaxation delay (D1).
    
    • Causality: A 4-second D1 ensures that >98% of the longitudinal relaxation (

      
      ) is complete for these small molecules, allowing for strictly quantitative integration.
      
Step 3: Benchtop Acquisition (80 MHz Permanent Magnet)
  • Insert the sample into the benchtop system's bore.

  • Execute the automated 3D gradient shimming protocol.

  • Acquisition : Acquire a 1D

    
    H spectrum using a 90° excitation pulse, 64 scans (to compensate for the inherently lower sensitivity of the permanent magnet), and a 4-second relaxation delay.
    
  • Self-Validation Check : Integrate the isolated acetyl methyl singlet (-C(=O)CH

    
    ) and set the value to exactly 3.00. If the total integration of the aliphatic ring region (1.2 - 3.1 ppm) deviates from 10.00 ± 0.20, the system flags incomplete relaxation or the presence of impurities, automatically invalidating the run and prompting an increase in the D1 delay.
    

Quantitative Data & Product Comparison

The following tables summarize the performance metrics of the two platforms and the resulting spectral data for the trans-isomer.

Table 1: NMR Platform Performance Comparison
MetricHigh-Field SpectrometerBenchtop Spectrometer
Operating Frequency (

H)
600 MHz80 MHz
Magnet Technology Superconducting (Requires Liquid He/N

)
Permanent NdFeB (Cryogen-free)
Chemical Shift Dispersion 600 Hz / ppm80 Hz / ppm
C1-H / C2-H Resolution Baseline resolved (First-order)Overlapping (Second-order)
Accessibility & Cost Core facility only; High maintenanceLab benchtop; Low maintenance
Ideal Use Case De novo stereochemical assignmentReaction monitoring, QA/QC
Table 2: H NMR Spectral Assignment (trans-2-acetylcyclohexane-1-carboxylic acid)
Proton Environment600 MHz Assignment (ppm, Multiplicity,

in Hz)
80 MHz Assignment (ppm, Multiplicity)
-COOH 11.50 (br s, 1H)11.5 (br s, 1H)
C2-H (axial) 2.95 (td,

= 11.0, 3.5 Hz, 1H)
2.1 - 3.1 (overlapping multiplet, 5H)*
C1-H (axial) 2.70 (td,

= 11.0, 3.5 Hz, 1H)
Overlaps with C2-H and Acetyl CH

-C(=O)CH

2.18 (s, 3H)Overlaps with C1-H / C2-H
C3-C6 Ring Protons 1.20 - 2.05 (m, 8H)1.2 - 2.1 (unresolved multiplet, 8H)

*At 80 MHz, the critical C1-H and C2-H multiplets merge with the acetyl singlet due to low dispersion, masking the 11.0 Hz coupling constant required for stereochemical assignment.

Workflow Visualization

The logical decision tree for assigning the stereochemistry of this complex cycloaliphatic system is mapped below.

NMR_Workflow N1 Sample Preparation (2-acetylcyclohexane-1-carboxylic acid in CDCl3) N2 NMR Platform Selection N1->N2 N3 High-Field NMR (600 MHz) Superconducting Magnet N2->N3 N4 Benchtop NMR (80 MHz) Permanent Magnet N2->N4 N5 High Dispersion & Resolution (Clear C1-H / C2-H Multiplets) N3->N5 N6 Signal Overlap & Second-Order Effects (Aliphatic Region Crowding) N4->N6 N7 Direct J-Coupling Extraction (J > 10 Hz = Trans, J < 5 Hz = Cis) N5->N7 N8 2D COSY / Line Fitting Required for Multiplet Deconvolution N6->N8 N9 Stereochemical Assignment (Cis vs. Trans Isomer) N7->N9 N8->N9

Figure 1: Logical workflow comparing high-field and benchtop NMR for stereochemical elucidation.

Analytical Outcomes & Recommendations

When analyzing highly coupled aliphatic systems like 2-acetylcyclohexane-1-carboxylic acid, the choice of instrument drastically impacts the analytical workflow.

The High-Field Advantage : At 600 MHz, the chemical shift dispersion is vast enough to pull the C1-H and C2-H multiplets out of the dense aliphatic envelope. The large 11.0 Hz diaxial coupling is immediately visible in the 1D spectrum, allowing for rapid, unambiguous assignment of the trans-isomer.

The Benchtop Reality : Modern benchtop systems offer incredible homogeneity and accessibility without the burden of cryogens [1]. However, at 80 MHz, the C1-H, C2-H, and acetyl methyl signals collapse into a single, complex multiplet between 2.1 and 3.1 ppm. As noted by industry experts, overcoming this limitation at low fields requires supplementary 2D experiments (such as


H-

H COSY) to trace spin-spin connectivity, or the use of advanced quantum mechanical line-fitting software to deconvolute the overlapping signals [2].

Final Verdict : For de novo stereochemical assignment of complex molecules, High-Field NMR remains mandatory. However, once the spectral baseline and overlapping patterns of the specific isomer are established, Benchtop NMR becomes an exceptionally powerful, cost-effective tool for routine purity checks and reaction monitoring.

References

  • 1, Technology Networks.

  • 2, Oxford Instruments. 3.3, ThermoFisher Scientific. 4.4, Acta Crystallographica Section C: Structural Chemistry / ResearchGate.

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Comparative

A Researcher's Guide to the Structural Elucidation of 2-acetylcyclohexane-1-carboxylic acid: A Comparative Analysis of X-ray Crystallography and Alternative Techniques

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, technical comparison of analytical techniques...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, technical comparison of analytical techniques for the structural characterization of 2-acetylcyclohexane-1-carboxylic acid, a substituted cyclohexane derivative with potential applications stemming from its distinct stereochemistry and functional groups. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this guide will use the foundational principles of crystallography and compare them with other powerful analytical methods. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.

The Significance of 3D Structure for 2-acetylcyclohexane-1-carboxylic acid

2-acetylcyclohexane-1-carboxylic acid (C9H14O3) possesses a cyclohexane ring, a flexible six-membered ring that can adopt various conformations, with the chair form being the most stable.[1] The relative orientation of the acetyl and carboxylic acid substituents (cis or trans) and their positions (axial or equatorial) will dictate the molecule's overall shape, polarity, and ability to interact with biological targets or form specific crystal lattices. Understanding these conformational preferences is crucial for predicting its physicochemical properties and potential utility.

Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid. It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions.

Experimental Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a refined crystal structure is a meticulous process. Here, we outline the typical workflow for a small molecule like 2-acetylcyclohexane-1-carboxylic acid.

1. Crystal Growth: The Critical First Step

The primary challenge in the X-ray crystallographic analysis of many cyclohexane derivatives is obtaining single crystals of sufficient size and quality.[2] The conformational flexibility of the cyclohexane ring can sometimes hinder the formation of a well-ordered crystal lattice.

  • Solvent Selection: A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) is the first approach.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to gradual saturation and crystal formation.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can promote crystal growth.

    • Cooling Crystallization: A saturated solution is slowly cooled, decreasing the solubility of the compound and inducing crystallization.

2. Data Collection

Once a suitable crystal is mounted on a goniometer, it is subjected to a focused beam of X-rays. Modern diffractometers, such as those equipped with a CCD or CMOS detector, are used to collect the diffraction pattern.[3]

  • Radiation Source: Molybdenum (Mo-Kα, λ = 0.71073 Å) or copper (Cu-Kα, λ = 1.5418 Å) radiation is commonly used.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

3. Structure Solution and Refinement

The collected diffraction data (a series of spots with varying intensities) is then processed to determine the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the space group, which describes the symmetry elements within the crystal.

  • Structure Solution: The intensities of the diffraction spots are used to determine the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal displacement parameters until the best possible fit is achieved. The quality of the final structure is assessed using metrics like the R-factor.[4]

Diagram of the Single-Crystal X-ray Diffraction Workflow

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Compound 2-acetylcyclohexane- 1-carboxylic acid Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) Compound->Crystallization SingleCrystal Single Crystal Selection Crystallization->SingleCrystal Mounting Crystal Mounting SingleCrystal->Mounting Xray X-ray Diffraction Mounting->Xray DiffractionData Diffraction Pattern (Intensities & Positions) Xray->DiffractionData UnitCell Unit Cell & Space Group Determination DiffractionData->UnitCell Solution Structure Solution (Direct Methods) UnitCell->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Final 3D Structure (CIF File) Refinement->FinalStructure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Alternative and Complementary Analytical Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive understanding of a molecule like 2-acetylcyclohexane-1-carboxylic acid, especially its behavior in solution, requires a multi-faceted analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H and ¹³C NMR: These experiments provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration of the signals can be used to piece together the molecular framework.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and establishing the connectivity of the molecule. For 2-acetylcyclohexane-1-carboxylic acid, COSY would reveal the proton-proton coupling network within the cyclohexane ring, while HMBC would be crucial for connecting the acetyl and carboxylic acid groups to the ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For 2-acetylcyclohexane-1-carboxylic acid, NOESY could be used to determine the relative stereochemistry (cis or trans) of the substituents by observing through-space interactions between their protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • High-Resolution Mass Spectrometry (HRMS): This technique can determine the molecular formula of a compound with high accuracy by measuring its mass-to-charge ratio to several decimal places.

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can provide structural information based on the resulting fragment ions. The fragmentation pattern of 2-acetylcyclohexane-1-carboxylic acid would likely involve the loss of the acetyl and carboxylic acid groups.

Computational Chemistry

In the absence of experimental crystal data, computational methods can provide valuable insights into the likely conformations and properties of a molecule.

  • Conformational Analysis: Using methods like Density Functional Theory (DFT), it is possible to calculate the relative energies of different conformers (e.g., chair, boat, twist-boat) and the different orientations of the substituents (axial vs. equatorial, cis vs. trans).

  • Prediction of Spectroscopic Data: Computational models can predict NMR chemical shifts and coupling constants, which can be compared with experimental data to validate the proposed structure.

Comparative Analysis of Techniques

Technique Strengths for 2-acetylcyclohexane-1-carboxylic acid Weaknesses/Limitations
Single-Crystal X-ray Diffraction - Provides the definitive 3D structure in the solid state.[5] - Unambiguously determines stereochemistry (cis/trans) and conformation (chair, boat, etc.).[1] - Reveals intermolecular interactions and crystal packing.- Requires a suitable single crystal, which can be difficult to obtain. - The solid-state conformation may not be the most stable conformation in solution.
NMR Spectroscopy - Excellent for determining the structure in solution. - Can establish connectivity and relative stereochemistry. - Provides information about conformational dynamics in solution.- Does not provide absolute 3D coordinates with the same precision as XRD. - Can be challenging to interpret complex spectra without 2D techniques.
Mass Spectrometry - Determines the molecular weight and formula with high accuracy.[6] - Provides information about fragmentation patterns, which can aid in structure confirmation.- Provides limited information about stereochemistry and conformation. - Isomers can be difficult to distinguish based on mass alone.
Computational Chemistry - Can predict the relative stability of different conformers and isomers. - Can aid in the interpretation of spectroscopic data. - Does not require a physical sample.- The accuracy of the results depends on the level of theory and basis set used. - Predictions must be validated by experimental data.

Decision Tree for Structural Elucidation

decision_tree Start New Sample: 2-acetylcyclohexane- 1-carboxylic acid MS Mass Spectrometry (Confirm Molecular Formula) Start->MS NMR 1D & 2D NMR (Determine Connectivity & Relative Stereochemistry) MS->NMR StructureProposed Proposed Structure NMR->StructureProposed CrystalScreen Attempt Crystallization StructureProposed->CrystalScreen Computational Computational Modeling (Predict Stable Conformations & Spectroscopic Data) StructureProposed->Computational CrystalSuccess Single Crystal Obtained? CrystalScreen->CrystalSuccess XRD Single-Crystal XRD (Determine Absolute 3D Structure) CrystalSuccess->XRD Yes NoCrystal No Suitable Crystals CrystalSuccess->NoCrystal No FinalStructure Definitive Structure (Solid State & Solution) XRD->FinalStructure Computational->FinalStructure NoCrystal->Computational

Caption: Decision tree for selecting analytical techniques.

Conclusion

The structural elucidation of a molecule like 2-acetylcyclohexane-1-carboxylic acid is best approached with a combination of analytical techniques. While single-crystal X-ray diffraction remains the gold standard for determining the solid-state structure, its application is contingent on successful crystallization. In the absence of suitable crystals, a combination of high-resolution mass spectrometry, advanced NMR techniques, and computational modeling can provide a comprehensive and reliable picture of the molecule's structure and conformational preferences in solution. This integrated approach ensures a thorough and validated structural characterization, which is essential for advancing research and development in any field where this molecule may find application.

References

  • Drozdowski, H. (n.d.). X-RAY DIFFRACTION INVESTIGATION OF CYCLOHEXANE DERIVATIVES AT 293 K.
  • Kahn, R., Fourme, R., André, D., & Renaud, M. (2026, January 10). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. PMC.
  • Kahn, R., Fourme, R., André, D., & Renaud, M. (2023, March). Cyclohexane plastic phase I: single-crystal diffraction images and new structural model. IUCrJ, 10(Pt 2), 130–136.
  • PubChem. (n.d.). 2-acetylcyclohexane-1-carboxylic Acid. [Online] Available at: [Link]

  • Drozdowski, H., & Nowakowski, K. (2026, February 20). X-ray Diffraction Studies of Liquid Methylcyclohexane C6H11-CH3Structure at 293 K. ResearchGate. [Online] Available at: [Link]

  • Kahn, R., Fourme, R., André, D., & Renaud, M. (n.d.). Cyclohexane plastic phase I: single-crystal diffraction images and new structural model. [Online] Available at: [Link]

  • PubChem. (n.d.). 2-Acetylcyclohexanone. [Online] Available at: [Link]

  • PubChemLite. (n.d.). 2-ethylcyclohexane-1-carboxylic acid (C9H16O2). [Online] Available at: [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (n.d.). Organic Chemistry: Structure and Function. W. H. Freeman.
  • Crystallography Open Database. (n.d.). Search results. [Online] Available at: [Link]

  • PubChem. (n.d.). 1-Acetylcyclohexane-1-carboxylic acid. [Online] Available at: [Link]

  • Arfan, M., Hussain, S. H., Tahir, M. N., Rafique, J., & Shaheen, F. (2011). 2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o968. [Online] Available at: [Link]

  • Coman, M. M., Din, N. E., & Pop, M. M. (2012). Crystal structure of a 2:1 co-crystal of meloxicam with acetylendicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3373. [Online] Available at: [Link]

  • Lindeman, S. V., Hecht, J., & Kochi, J. K. (n.d.). Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. e-Publications@Marquette. [Online] Available at: [Link]

  • Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 81, 347-358. [Online] Available at: [Link]

  • El-Hashash, M. A., et al. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR, 23(6), 1153-1156. [Online] Available at: [Link]

  • PubChem. (n.d.). 2-(Carboxymethyl)cyclohexane-1-carboxylic acid. [Online] Available at: [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid. NIST WebBook. [Online] Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Distinguishing 2-Acetylcyclohexane-1-carboxylic Acid from its Structural Isomers

In the landscape of pharmaceutical research and drug development, the precise identification of a molecule's structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the c...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise identification of a molecule's structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, data-driven comparison of analytical techniques to unequivocally distinguish 2-acetylcyclohexane-1-carboxylic acid from its key structural isomers.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and reliable analytical workflow.

The Challenge of Isomeric Ambiguity

2-Acetylcyclohexane-1-carboxylic acid (C9H14O3) presents a common analytical challenge due to the number of possible structural isomers.[1] These can include positional isomers, where the acetyl and carboxylic acid groups are at different positions on the cyclohexane ring, and functional group isomers, which may contain different functionalities altogether. Misidentification can lead to significant setbacks in research and development, making robust analytical differentiation a critical step.[2][3][4]

This guide will focus on a systematic approach to distinguish the target molecule from its common structural isomers using a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Distinguishing Isomers: A Multi-faceted Approach

A multi-technique approach is essential for the unambiguous identification of 2-acetylcyclohexane-1-carboxylic acid and its isomers. Each technique provides a unique piece of the structural puzzle.

Figure 1: A multi-pronged approach to isomer differentiation.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules.[5][6] By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the connectivity and stereochemistry of a molecule.

Key Differentiating Features in NMR:
  • Chemical Shift (δ): The position of a signal in the NMR spectrum is highly sensitive to the electronic environment of the nucleus. Protons and carbons adjacent to electron-withdrawing groups like carbonyls and carboxylic acids will be deshielded and appear at higher chemical shifts (further downfield).[7]

  • Signal Multiplicity (Splitting): In ¹H NMR, the splitting of a signal into multiple peaks (e.g., doublet, triplet) reveals the number of neighboring protons, providing crucial connectivity information.

  • Number of Signals: The number of unique signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, offering insights into the molecule's symmetry.[8]

Comparative NMR Data:

To illustrate these principles, let's compare the expected NMR data for 2-acetylcyclohexane-1-carboxylic acid and two of its positional isomers: 3-acetylcyclohexane-1-carboxylic acid and 4-acetylcyclohexane-1-carboxylic acid.

Isomer Key ¹H NMR Features (Predicted) Key ¹³C NMR Features (Predicted)
2-Acetylcyclohexane-1-carboxylic acid - Carboxylic acid proton (OH ): ~12 ppm (broad singlet) - Proton on the carbon bearing the acetyl group (CH -C=O): ~2.5-2.8 ppm - Proton on the carbon bearing the carboxylic acid (CH -COOH): ~2.3-2.6 ppm - Acetyl methyl protons (CH ₃): ~2.1 ppm (singlet)- Carboxylic acid carbon (C =O): ~175-180 ppm - Ketone carbon (C =O): >200 ppm - Carbon bearing the carboxylic acid (C H-COOH): ~45-50 ppm - Carbon bearing the acetyl group (C H-C=O): ~50-55 ppm - Acetyl methyl carbon (C H₃): ~25-30 ppm
3-Acetylcyclohexane-1-carboxylic acid - Carboxylic acid proton (OH ): ~12 ppm (broad singlet) - Proton on the carbon bearing the acetyl group (CH -C=O): ~2.4-2.7 ppm - Proton on the carbon bearing the carboxylic acid (CH -COOH): ~2.2-2.5 ppm - Acetyl methyl protons (CH ₃): ~2.1 ppm (singlet)- Carboxylic acid carbon (C =O): ~175-180 ppm - Ketone carbon (C =O): >200 ppm - Carbon bearing the carboxylic acid (C H-COOH): ~40-45 ppm - Carbon bearing the acetyl group (C H-C=O): ~45-50 ppm - Acetyl methyl carbon (C H₃): ~25-30 ppm
4-Acetylcyclohexane-1-carboxylic acid - Carboxylic acid proton (OH ): ~12 ppm (broad singlet) - Proton on the carbon bearing the acetyl group (CH -C=O): ~2.3-2.6 ppm - Proton on the carbon bearing the carboxylic acid (CH -COOH): ~2.2-2.5 ppm - Acetyl methyl protons (CH ₃): ~2.1 ppm (singlet)- Carboxylic acid carbon (C =O): ~175-180 ppm - Ketone carbon (C =O): >200 ppm - Carbon bearing the carboxylic acid (C H-COOH): ~40-45 ppm - Carbon bearing the acetyl group (C H-C=O): ~45-50 ppm - Acetyl methyl carbon (C H₃): ~25-30 ppm

Note: The predicted chemical shifts can vary based on the solvent and stereochemistry (cis/trans isomers). However, the relative positions and splitting patterns will be key differentiators. For instance, the protons on the carbons bearing the substituents in the 2-acetyl isomer will likely show more complex splitting patterns due to their proximity compared to the 3- and 4-acetyl isomers. The ¹³C NMR spectrum of the 4-acetyl isomer may show fewer signals if the molecule possesses a higher degree of symmetry.[8]

Experimental Protocol for NMR Spectroscopy:

Figure 2: General workflow for NMR data acquisition and processing.

  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[9]

  • Data Acquisition: Insert the sample into the NMR spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity. Acquire ¹H and ¹³C{¹H} NMR spectra using standard pulse programs.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry (MS) provides two critical pieces of information for structural elucidation: the molecular weight of the compound and its fragmentation pattern upon ionization.[10] While isomers have the same molecular weight, their fragmentation patterns can be distinct, providing clues to their underlying structure.

Key Differentiating Features in Mass Spectrometry:
  • Molecular Ion Peak (M+•): This peak corresponds to the mass of the intact molecule and confirms the molecular formula. For carboxylic acids, this peak can sometimes be weak or absent in electron ionization (EI) mass spectrometry.[11]

  • Fragmentation Pattern: The way a molecule breaks apart upon ionization is characteristic of its structure. The stability of the resulting fragments dictates the intensity of the corresponding peaks in the mass spectrum.[10][12]

Comparative Fragmentation Data:
Isomer Expected Key Fragments (m/z) Rationale
2-Acetylcyclohexane-1-carboxylic acid M-17 (loss of •OH), M-43 (loss of •COCH₃), M-45 (loss of •COOH), McLafferty rearrangement productsAlpha-cleavage at the carboxylic acid and ketone functionalities.[12][13] The proximity of the two functional groups may lead to unique rearrangement pathways.
3-Acetylcyclohexane-1-carboxylic acid M-17, M-43, M-45, McLafferty rearrangement productsSimilar alpha-cleavages to the 2-isomer, but the relative intensities of the fragments may differ due to the different substitution pattern.
4-Acetylcyclohexane-1-carboxylic acid M-17, M-43, M-45, McLafferty rearrangement productsFragmentation will also be dominated by losses of the functional groups. Differences in fragment intensities compared to the 2- and 3-isomers are expected.
Experimental Protocol for Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry):

Figure 3: Workflow for GC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph (GC) to separate the analyte from any impurities. The GC conditions (e.g., column type, temperature program) should be optimized for the analytes.

  • Ionization and Mass Analysis: The eluent from the GC column is introduced into the mass spectrometer. In electron ionization (EI) mode, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that is particularly useful for identifying the functional groups present in a molecule.[14][15][16] While it may not provide detailed connectivity information like NMR, it can quickly confirm the presence or absence of key functional groups.

Key Differentiating Features in IR Spectroscopy:
  • Carbonyl (C=O) Stretch: Both the ketone and carboxylic acid functionalities have characteristic C=O stretching vibrations. The exact position of these absorptions can be influenced by the molecular structure.[17][18]

  • Hydroxyl (O-H) Stretch: The O-H group of the carboxylic acid gives rise to a very broad absorption band due to hydrogen bonding.[7]

  • C-H Stretches: The C-H bonds of the cyclohexane ring will also have characteristic stretching and bending vibrations.[19]

Comparative IR Data:
Isomer Characteristic IR Absorptions (cm⁻¹)
2-Acetylcyclohexane-1-carboxylic acid - O-H (carboxylic acid): 2500-3300 (very broad) - C-H (sp³): ~2850-2960 - C=O (carboxylic acid): ~1700-1725 - C=O (ketone): ~1710-1715
3-Acetylcyclohexane-1-carboxylic acid - O-H (carboxylic acid): 2500-3300 (very broad) - C-H (sp³): ~2850-2960 - C=O (carboxylic acid): ~1700-1725 - C=O (ketone): ~1710-1715
4-Acetylcyclohexane-1-carboxylic acid - O-H (carboxylic acid): 2500-3300 (very broad) - C-H (sp³): ~2850-2960 - C=O (carboxylic acid): ~1700-1725 - C=O (ketone): ~1710-1715

While the IR spectra of the positional isomers will be very similar, subtle differences in the fingerprint region (<1500 cm⁻¹) may be observable. However, IR spectroscopy is most powerful in distinguishing functional group isomers. For example, an ester isomer would lack the broad O-H stretch of the carboxylic acid and show a C=O stretch at a higher frequency (~1735-1750 cm⁻¹).[17]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The unambiguous identification of 2-acetylcyclohexane-1-carboxylic acid from its structural isomers requires a synergistic application of multiple analytical techniques. While IR spectroscopy provides a rapid confirmation of functional groups, and mass spectrometry reveals the molecular weight and fragmentation patterns, NMR spectroscopy stands out as the definitive tool for elucidating the precise connectivity and stereochemistry. By systematically applying these techniques and carefully interpreting the resulting data, researchers can confidently establish the identity and purity of their compounds, ensuring the integrity and success of their research and development endeavors.

References

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Safety & Regulatory Compliance

Safety

2-acetylcyclohexane-1-carboxylic Acid proper disposal procedures

The Definitive Guide to 2-Acetylcyclohexane-1-carboxylic Acid: Operational Handling & Disposal Procedures As a bifunctional organic compound featuring both a ketone and a carboxylic acid moiety, 2-acetylcyclohexane-1-car...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to 2-Acetylcyclohexane-1-carboxylic Acid: Operational Handling & Disposal Procedures

As a bifunctional organic compound featuring both a ketone and a carboxylic acid moiety, 2-acetylcyclohexane-1-carboxylic acid (CAS 148029-00-9) is a valuable intermediate and building block in organic synthesis and drug development[1]. However, its acidic nature and potential for reactivity demand rigorous operational safety and disposal protocols. This guide provides drug development professionals with self-validating, step-by-step methodologies to ensure regulatory compliance, environmental safety, and laboratory integrity.

Physicochemical Hazard Profile

Understanding the fundamental properties of a chemical is the first step in designing a safe handling and disposal strategy. The table below summarizes the critical data required for risk assessment.

Property / Hazard ParameterValue / ClassificationSource
CAS Number 148029-00-91[1]
Molecular Formula C9H14O31[1]
Molecular Weight 170.21 g/mol 1[1]
GHS Health Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)2[2]
Waste Classification Non-Halogenated Organic Acid3[3]
Environmental Hazard Low mobility in soil; insoluble in water4[4]

Operational Safety & Handling Protocols

Before generating waste, researchers must implement strict handling protocols to mitigate the primary risks of skin and respiratory irritation associated with cycloaliphatic carboxylic acids[2].

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle 2-acetylcyclohexane-1-carboxylic acid inside a certified chemical fume hood to prevent the dispersion of irritating dust or aerosols[2].

    • Causality: The compound is classified as a respiratory irritant (STOT SE 3). Local exhaust ventilation actively removes airborne particulates before they reach the operator's breathing zone[2].

    • Validation: Verify the fume hood monitor reads a face velocity of at least 80-100 feet per minute (fpm) prior to opening the chemical container.

  • Personal Protective Equipment (PPE): Don nitrile gloves, a standard laboratory coat, and tightly fitting safety goggles[5].

    • Causality: As a Category 2 skin irritant and Category 2A eye irritant, direct contact can cause severe localized inflammation[2].

    • Validation: Perform a visual and tactile inspection of gloves for micro-tears before handling the reagent.

Chemical Waste Segregation & Compatibility

Proper segregation is the cornerstone of laboratory safety. 2-Acetylcyclohexane-1-carboxylic acid must be strictly separated from incompatible chemical classes to prevent dangerous secondary reactions.

WasteDisposal Start Waste Generation: 2-Acetylcyclohexane-1-carboxylic Acid Check Compatibility Check (Halogens/Oxidizers?) Start->Check Segregate Segregate as: Non-Halogenated Organic Acid Check->Segregate No (Safe) Error Quarantine & Consult EHS Check->Error Yes (Mixed) Container Containerization (HDPE or Glass, NO Metal) Segregate->Container Label RCRA/EPA Compliant Labeling Container->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Incineration Final Disposal: Licensed Incineration Facility Storage->Incineration

Workflow for the segregation, containerization, and disposal of non-halogenated organic acid waste.

Step-by-Step Disposal Procedures

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) guidelines, follow this self-validating disposal protocol.

Step 1: Waste Stream Characterization & Segregation

  • Action: Designate the waste as "Non-Halogenated Organic Acid." Do not mix this waste with halogenated solvents (e.g., dichloromethane) or strong oxidizing acids (e.g., nitric acid)[3][6].

  • Causality: Mixing organic acids with strong oxidizers can lead to violent, exothermic reactions, generating heat and potentially toxic gases[6][7]. Mixing with halogens complicates downstream incineration processes and drastically increases disposal costs[3].

  • Validation: Review the experimental waste log. If any halogenated solvent or oxidizer was used in the workflow, the waste must be diverted to a separate, specifically labeled mixed-waste stream.

Step 2: Container Selection

  • Action: Collect the waste in a High-Density Polyethylene (HDPE) carboy or a borosilicate glass bottle. Never use metal containers [3].

  • Causality: Organic acids exhibit corrosive properties. Storing them in metal containers can lead to the dissolution of the metal, compromising the container's structural integrity and potentially generating flammable hydrogen gas[7].

  • Validation: Check the bottom of the container for the "Type 2 HDPE" recycling triangle or confirm it is inert laboratory glass before adding the first drop of waste.

Step 3: Labeling and Satellite Accumulation

  • Action: Immediately affix a standardized hazardous waste label to the container. Clearly write: "Hazardous Waste: Non-Halogenated Organic Acid (Contains 2-acetylcyclohexane-1-carboxylic acid)"[3].

  • Causality: Unlabeled "unknown" waste violates EPA regulations, poses severe risks to waste handlers, and requires expensive analytical testing prior to disposal[8].

  • Validation: Ensure the label includes the full chemical name (no abbreviations), the primary hazard (Irritant/Corrosive), and the accumulation start date.

Step 4: Final Disposal Processing

  • Action: Once the container is 90% full, transfer it to the laboratory's Satellite Accumulation Area (SAA) within secondary containment, and submit a pickup request to your EHS department or a licensed waste disposal company[2].

  • Causality: 2-acetylcyclohexane-1-carboxylic acid cannot be disposed of in standard wastewater drains due to its potential to alter the pH of surface waters and harm aquatic life[9]. The standard, safe method for its destruction is high-temperature incineration at an approved facility[2][4].

  • Validation: Confirm the waste container is tightly sealed and stored away from direct sunlight and ignition sources while awaiting pickup[10].

Emergency Spill Response Protocol

In the event of an accidental spill, immediate and controlled action prevents environmental contamination and personnel exposure.

  • Containment: Stop the source of the spill if safe to do so. Do not allow the product to enter drains, waterways, or soil[5].

  • Absorption: Cover the spill with an inert, finely-powdered liquid-binding material (such as diatomite, sand, or a universal chemical binder)[10]. Causality: Inert binders prevent the spread of the chemical without reacting with the acidic functional group.

  • Collection: Sweep up the absorbed material using non-sparking tools to avoid dust generation, and place it into a designated, compatible hazardous waste container[2][5].

  • Decontamination: Scrub the affected surface with a mild alkaline solution (like dilute sodium bicarbonate) followed by soap and water to neutralize any residual acid[10][11]. Validation: Use pH indicator paper on the final rinse water to confirm the surface has returned to a neutral pH (pH 6-8).

References

  • 2-acetylcyclohexane-1-carboxylic Acid | C9H14O3 | CID 5238448 - PubChem. nih.gov. URL: [Link]

  • Safety Data Sheet Cyclohexanecarboxylic acid 1. Identification Product name - metasci. metasci.ca. URL:[Link]

  • Chemical Hygiene Plan (CHP) - Georgia Gwinnett College. ggc.edu. URL:[Link]

  • New Jersey Institute of Technology Chemical Hygiene Plan. njit.edu. URL: [Link]

  • Identification and Listing of Hazardous Waste : Section 261.22 - Characteristic of Corrosivity - epa nepis. epa.gov. URL:[Link]

  • Corrosivity Background Document and FRN, May 19, 1980 - EPA. epa.gov. URL: [Link]

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Handling

Personal protective equipment for handling 2-acetylcyclohexane-1-carboxylic Acid

Standard Operating Procedure & Safety Guide: Handling 2-Acetylcyclohexane-1-carboxylic Acid As drug development pipelines increasingly rely on highly functionalized cyclic intermediates, mastering the safe handling of co...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 2-Acetylcyclohexane-1-carboxylic Acid

As drug development pipelines increasingly rely on highly functionalized cyclic intermediates, mastering the safe handling of compounds like 2-acetylcyclohexane-1-carboxylic acid (CAS: 148029-00-9) is critical[1][2]. This molecule features both a ketone (acetyl) and a carboxylic acid functional group on a cyclohexane scaffold. While these dual functionalities make it a versatile building block for active pharmaceutical ingredients (APIs), they also dictate specific requirements for personal protective equipment (PPE), handling, and waste segregation to prevent cross-reactivity and personnel exposure.

This guide provides researchers and laboratory managers with a self-validating, causally driven framework for handling this organic acid safely.

Hazard Profile & Physicochemical Logic

Before interacting with the chemical, operators must understand how its molecular structure dictates its macroscopic hazards. As an organic carboxylic acid, it acts as a mild corrosive and an irritant to mucous membranes[3].

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational Implication
CAS Number 148029-00-9Primary identifier for inventory and SDS tracking[2].
Molecular Weight 170.21 g/mol Essential for calculating precise molarities in biological assays[2].
Functional Groups Ketone, Carboxylic AcidCapable of hydrogen bonding; acts as a weak organic acid. Incompatible with strong oxidizers.
Solubility Profile Soluble in organic solventsRequires careful selection of compatible glove materials, as organic solvents act as permeation vehicles.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The selection of PPE must be driven by the specific permeation and reactivity risks associated with organic acids and ketones[4].

Table 2: PPE Causality & Selection Matrix

EquipmentSpecificationCausality (The "Why")
Hand Protection Nitrile Gloves (≥4 mil thickness)Latex offers poor chemical resistance and degrades rapidly upon contact with ketones and organic acids. Nitrile provides a superior, cross-linked permeation barrier.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack an orbital seal. Goggles prevent the capillary wicking of acidic dust or liquid splashes into the ocular cavity.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatSynthetic fibers (e.g., polyester) can melt directly into the skin during an exothermic chemical reaction or fire. Cotton chars, providing a critical thermal barrier.
Respiratory Chemical Fume Hood (≥100 LFM)Operating at a face velocity of 100–120 Linear Feet per Minute (LFM) ensures that aerosolized particulates and organic vapors are actively pulled away from the operator's breathing zone.

Operational Workflow: Reagent Preparation Protocol

This protocol outlines the safe preparation of a standardized 2-acetylcyclohexane-1-carboxylic acid solution for downstream drug discovery assays.

Step 1: Environmental Validation

  • Action: Verify the fume hood monitor reads between 100 and 120 LFM.

  • Causality: Flow rates below 100 LFM fail to capture heavy vapors, while rates above 120 LFM create turbulent eddies that can blow hazardous particulates back into the operator's face.

Step 2: Static-Free Dispensing

  • Action: Tare a glass weigh boat on an analytical balance. Use a grounded, anti-static micro-spatula to transfer the compound.

  • Causality: Friction from dispensing powders can generate static electricity. An anti-static spatula prevents static discharge, which could otherwise ignite suspended organic dust or nearby solvent vapors.

Step 3: Controlled Dissolution

  • Action: Transfer the pre-weighed solid into the target volumetric flask. Slowly add the chosen organic solvent (e.g., DMSO or Ethanol) to the solid.

  • Causality: While 2-acetylcyclohexane-1-carboxylic acid is a weak acid, adhering to the universal rule of controlled addition prevents localized heat spikes (exotherms) that can cause solvent flash-boiling and splatter.

Spill Response & Decontamination Logic

A spill must be treated as a self-validating system: you cannot assume the area is safe until empirical data (pH testing) confirms it.

  • Isolation: Immediately secure the area. If the spill occurs outside the fume hood, evacuate the immediate 10-foot radius.

  • Neutralization: Liberally apply a weak base, such as solid Sodium Bicarbonate (

    
    ), directly onto the spill working from the outside edges inward.
    
    • Causality: Using a weak base neutralizes the organic acid safely. Utilizing a strong base (like

      
      ) would trigger a violent, highly exothermic neutralization reaction.
      
  • Validation: Once effervescence (bubbling) ceases, apply a wetted strip of pH paper to the slurry. The system is only validated as safe when the pH reads between 6.0 and 8.0.

  • Collection: Sweep the neutralized matrix into a chemically compatible, sealable hazardous waste bag using a dedicated spill-kit dustpan.

Waste Segregation & Disposal Plan

Improper disposal of organic acids is a primary cause of laboratory accidents. 2-acetylcyclohexane-1-carboxylic acid must be strictly segregated[5][6].

  • Primary Directive: Collect all rinsate and leftover material in a designated "Organic Acid Waste" container.

  • The Incompatibility Rule: NEVER mix organic carboxylic acids with inorganic/mineral acids (such as Nitric Acid,

    
    , or Sulfuric Acid, 
    
    
    
    ).
    • Causality: Mixing an organic compound with a strong oxidizing mineral acid initiates a runaway exothermic oxidation reaction. This generates massive amounts of gas, leading to rapid over-pressurization and catastrophic container rupture[5][6].

  • Labeling: Waste containers must be explicitly labeled with the full chemical name—no abbreviations—to ensure Environmental Health and Safety (EH&S) personnel can process the waste without ambiguity[7].

Process Visualization

The following diagram maps the logical flow of handling and waste segregation to ensure continuous operational safety.

Operational workflow and waste logic for handling 2-acetylcyclohexane-1-carboxylic acid.

References

  • PubChem. "2-acetylcyclohexane-1-carboxylic Acid | C9H14O3 | CID 5238448." National Center for Biotechnology Information.
  • Berkeley Lab EHS. "Chapter 45.7 Chemical Hygiene and Safety Plan." Environment, Health & Safety.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines.
  • Middle East Technical University (METU). "Classification of Wastes and Their Disposal.
  • King Khalid University. "Laboratory Waste Disposal Guidelines.

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